Ipratropium bromide
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipratropium Bromide: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a cornerstone in the management of obstructive lung diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma. As a synthetic quaternary ammonium (B1175870) compound structurally related to atropine, its therapeutic efficacy lies in its ability to induce bronchodilation. This technical guide provides a comprehensive exploration of the core mechanism of action of ipratropium bromide, detailing its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these processes.
Core Mechanism: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
The fundamental mechanism of action of this compound is its role as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] In the airways, the parasympathetic nervous system plays a crucial role in regulating bronchomotor tone. Acetylcholine (ACh), released from vagal nerve endings, binds to muscarinic receptors on airway smooth muscle cells and submucosal glands, leading to bronchoconstriction and mucus secretion.[2][4] this compound competitively blocks the binding of ACh to these receptors, thereby inhibiting its effects and resulting in bronchodilation and reduced mucus production.[3]
This compound exhibits affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1] However, its primary therapeutic effects in the airways are attributed to the blockade of M3 receptors located on airway smooth muscle and submucosal glands.[3][5] While it also blocks M1 and M2 receptors, the blockade of the presynaptic M2 autoreceptors can theoretically lead to an increase in acetylcholine release, which might counteract its bronchodilatory effect to some extent.[1]
Signaling Pathway of M3 Receptor Blockade
The binding of acetylcholine to M3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit, initiates a well-defined signaling cascade. This pathway is effectively inhibited by this compound.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ipratropium (B1672105) Bromide
Abstract
Ipratropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its therapeutic efficacy is primarily derived from its ability to induce bronchodilation and reduce mucus secretion.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, its mechanism of action at the molecular level, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this critical respiratory medication.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low systemic absorption following inhalation, which is a key factor in its favorable side-effect profile.[4] The majority of the administered dose is either deposited in the oropharynx and swallowed or remains in the airways, with only a small fraction reaching systemic circulation.
Absorption
Following inhalation, this compound is minimally absorbed from the lungs and the gastrointestinal tract.[5] Its quaternary ammonium (B1175870) structure limits its ability to cross lipid membranes.[3][4] Bioavailability via inhalation is low, with systemic availability being approximately 6.9% after inhalation and around 2% after oral administration.[6]
Distribution
This compound exhibits minimal binding to plasma albumin and α1-acid glycoprotein (B1211001) (0 to 9% in vitro).[5] Due to its charged nature, it does not readily penetrate the blood-brain barrier.[5]
Metabolism
The portion of this compound that is absorbed is partially metabolized into inactive ester hydrolysis products.[5]
Excretion
The elimination half-life of this compound is approximately 2 hours following intravenous administration or inhalation.[5] After intravenous administration, about half of the dose is excreted unchanged in the urine.[5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~2% | Human | Oral | [6] |
| 6.9% | Human | Inhalation | [6] | |
| Elimination Half-life (t½) | ~2 hours | Human | IV / Inhalation | [5] |
| 1.9 hours | Rat | IV | [7] | |
| 3.4 hours | Dog | IV | [7] | |
| Plasma Protein Binding | 0 - 9% | In vitro | N/A | [5] |
| Peak Plasma Concentration (Cmax) | 59 ± 20 pg/mL | Human (COPD patients) | Inhalation (84 mcg) | [5] |
| 322 pg/mL (mean) | Human (healthy volunteers) | Oral (30 mg) | [8] | |
| Renal Excretion (Unchanged drug) | ~50% | Human | IV | [5] |
| 5.5% | Rat | Oral | [7] | |
| 58% | Rat | IV | [7] | |
| 28% | Dog | Oral | [7] | |
| 55% | Dog | IV | [7] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is bronchodilation, resulting from the blockade of muscarinic acetylcholine receptors in the airways.
Mechanism of Action
This compound is a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3).[4] In the airways, parasympathetic nerve stimulation releases acetylcholine, which binds to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction (bronchoconstriction). By blocking M3 receptors, this compound prevents this cascade, leading to a decrease in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent bronchodilation.[4] Blockade of M3 receptors on submucosal glands also reduces mucus secretion.
While the therapeutic effects are primarily mediated through M3 receptor antagonism, this compound also blocks M2 autoreceptors on presynaptic cholinergic nerve terminals.[9] These M2 receptors normally function to inhibit further acetylcholine release in a negative feedback loop. Blockade of M2 receptors can therefore paradoxically increase acetylcholine release, which may slightly counteract the bronchodilator effect.
Receptor Binding Affinity
This compound displays similar affinity for all three muscarinic receptor subtypes.
| Receptor Subtype | IC₅₀ (nM) | Reference |
| M1 | 2.9 | [2] |
| M2 | 2.0 | [2] |
| M3 | 1.7 | [2] |
IC₅₀ values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand.
Signaling Pathway
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound concentrations in biological matrices (e.g., plasma, urine) or pharmaceutical formulations.
Methodology:
-
Sample Preparation:
-
Plasma/Urine: Solid-phase extraction is often employed to remove interfering substances.
-
Formulations: The sample is dissolved in a suitable diluent and filtered.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5µm) is commonly used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) is used.[10][11] A common ratio is 30:70 (v/v) acetonitrile:buffer.[12]
-
Detection: UV detection at a wavelength of approximately 210 nm.[10][13]
-
-
Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.
Caption: A simplified workflow for the quantification of this compound using HPLC.
Pharmacodynamic Analysis: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]N-methyl-scopolamine).[8]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.
-
-
Separation and Detection:
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Pharmacodynamic Assessment: Bronchodilator Efficacy in Guinea Pigs
Objective: To evaluate the bronchodilator effect and duration of action of this compound in vivo.
Methodology:
-
Animal Model: Guinea pigs are commonly used as they exhibit airway responses similar to humans.[15]
-
Induction of Bronchoconstriction:
-
Animals are anesthetized and instrumented to measure airway resistance.
-
Bronchoconstriction is induced by administering an agent such as histamine (B1213489) or methacholine.
-
-
Drug Administration:
-
This compound is administered, typically via inhalation (nebulized solution or dry powder).
-
-
Measurement of Bronchodilation:
-
Airway resistance is measured at various time points after drug administration to determine the extent and duration of bronchodilation.
-
-
Data Analysis: The percentage inhibition of the induced bronchoconstriction is calculated over time.
Caption: A typical experimental workflow for evaluating the in vivo bronchodilator efficacy of this compound.
Conclusion
This compound remains a vital therapeutic agent for obstructive airway diseases. Its pharmacokinetic profile, characterized by poor systemic absorption, contributes to its safety and tolerability. The pharmacodynamic effects are well-understood, with non-selective antagonism of muscarinic receptors leading to effective bronchodilation and reduced mucus secretion. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other anticholinergic therapies. A thorough understanding of these principles is essential for researchers and clinicians working to optimize the treatment of respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. saber.ucv.ve [saber.ucv.ve]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. biomedres.info [biomedres.info]
- 12. biomedres.info [biomedres.info]
- 13. benchchem.com [benchchem.com]
- 14. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel technique for the administration of bronchodilator drugs formulated as dry powders to the anaesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ipratropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of ipratropium (B1672105) bromide, a cornerstone therapy in the management of obstructive lung diseases. This document provides a detailed analysis of the molecular features governing its potent anticholinergic activity, receptor affinity, and selectivity.
Core Structural Features and their Significance
Ipratropium bromide is a synthetic derivative of atropine (B194438), a naturally occurring tropane (B1204802) alkaloid. Its structure has been optimized to enhance its therapeutic efficacy as a bronchodilator while minimizing systemic side effects. The key structural components contributing to its pharmacological profile are the tropane backbone, the ester linkage, the tropic acid moiety, and the quaternary ammonium (B1175870) group.
The quaternary ammonium group is paramount to ipratropium's mechanism of action.[1] This permanent positive charge allows the molecule to bind effectively to the negatively charged muscarinic receptors in the airways, competitively inhibiting the binding of acetylcholine (B1216132) and leading to bronchodilation.[1] The size and shape of the substituents on the nitrogen atom are crucial for optimal receptor interaction.
The ester linkage is another critical feature for potent anticholinergic activity. While not absolutely essential for muscarinic antagonism, the most potent agents, including ipratropium, possess this functional group.[2]
The tropic acid moiety , specifically the phenyl and hydroxymethyl groups, contributes significantly to the binding affinity. The hydroxyl group, in particular, is thought to enhance binding strength through hydrogen bond interactions at the receptor site.[2]
The tropane base , a bicyclic amine, provides a rigid scaffold that correctly orients the ester and tropic acid portions for optimal interaction with the muscarinic receptor.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the binding affinities of this compound and related muscarinic antagonists for the M1, M2, and M3 receptor subtypes. This data is essential for understanding the selectivity profile of these compounds.
| Compound | M1 Receptor IC50 (nM) | M2 Receptor IC50 (nM) | M3 Receptor IC50 (nM) | Reference |
| This compound | 2.9 | 2.0 | 1.7 |
IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the receptor.
Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
This compound exerts its primary therapeutic effect through the blockade of M3 muscarinic receptors on airway smooth muscle cells. The activation of these Gq-coupled receptors by acetylcholine initiates a signaling cascade that leads to bronchoconstriction. The following diagram illustrates this pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as an ipratropium analog, for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (ipratropium analogs) at various concentrations.
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd concentration).
-
Varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Organ Bath for Functional Assessment of Bronchodilator Activity
This protocol outlines a method to assess the functional antagonism of ipratropium analogs on airway smooth muscle contraction.
Objective: To determine the potency (pA₂) of an ipratropium analog in antagonizing acetylcholine-induced contraction of guinea pig trachea.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Acetylcholine (ACh) as the contractile agonist.
-
Test compounds (ipratropium analogs) at various concentrations.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction: Elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Cumulative Concentration-Response Curve to ACh: After washing and returning to baseline, generate a cumulative concentration-response curve to ACh by adding increasing concentrations of ACh to the organ bath.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Then, incubate the tissues with a single concentration of the test compound (ipratropium analog) for a predetermined period (e.g., 30-60 minutes).
-
Second ACh Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to ACh.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to ACh versus the logarithm of the ACh concentration for both curves (with and without the antagonist).
-
Determine the EC50 values for ACh in the absence and presence of the antagonist.
-
Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel ipratropium analogs.
Conclusion
The structure-activity relationship of this compound is well-defined, with the quaternary ammonium group, ester linkage, and specific substitutions on the tropic acid moiety being critical for its potent anticholinergic activity. The permanent positive charge ensures high affinity for muscarinic receptors, while the overall molecular architecture provides the necessary interactions for effective receptor blockade. The low lipophilicity of ipratropium, a consequence of its quaternary ammonium structure, limits its systemic absorption and penetration across the blood-brain barrier, contributing to its favorable safety profile. This detailed understanding of ipratropium's SAR continues to guide the development of new and improved muscarinic antagonists for the treatment of respiratory diseases.
References
- 1. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Modern Bronchodilator: An In-depth Guide to the Discovery and Development of Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide, a cornerstone in the management of obstructive airway diseases, represents a pivotal achievement in rational drug design. Its development in the 1970s by Boehringer Ingelheim marked a significant advancement from its non-selective and systemically active precursor, atropine (B194438). This technical guide delineates the history, discovery, and chemical development of ipratropium bromide. It provides a comprehensive overview of its pharmacological profile, mechanism of action, and the key experimental findings that established its clinical utility. Detailed methodologies of seminal preclinical and clinical studies are presented, alongside quantitative data on receptor affinity, efficacy, and safety. This document aims to serve as a thorough resource for researchers and professionals in the field of respiratory drug development.
Historical Context and Discovery
The story of this compound begins with its natural predecessor, atropine, an alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna. For centuries, preparations from these plants were used to treat respiratory ailments by exploiting atropine's ability to block the effects of acetylcholine, a neurotransmitter that causes bronchoconstriction. However, the clinical utility of atropine was severely limited by its systemic absorption, leading to a wide range of undesirable side effects, including tachycardia, blurred vision, and central nervous system disturbances.
In the mid-20th century, with a growing understanding of the role of the parasympathetic nervous system in regulating airway caliber, researchers sought to develop an anticholinergic bronchodilator that would act locally in the lungs with minimal systemic effects. The key to achieving this was to modify the atropine molecule to prevent its passage across biological membranes.
Researchers at Boehringer Ingelheim undertook this challenge. The pivotal innovation was the quaternization of the tertiary amine in the atropine molecule. By treating atropine with isopropyl bromide, they synthesized a quaternary ammonium (B1175870) compound: this compound.[1] This structural modification conferred a permanent positive charge on the molecule, making it highly polar and lipid-insoluble. As a result, when administered via inhalation, this compound is poorly absorbed from the airways and the gastrointestinal tract, thereby localizing its anticholinergic effects to the lungs and drastically reducing the incidence of systemic side effects.[2] This targeted delivery was a breakthrough in respiratory medicine. This compound was first introduced in 1974 and received its first approval for medical use in 1986.
Chemical Development and Synthesis
The synthesis of this compound is a straightforward quaternization reaction. The process involves the N-alkylation of atropine.
Synthetic Pathway:
The primary method for the synthesis of this compound involves the reaction of atropine with isopropyl bromide.[3][4] Atropine itself is an ester formed from tropic acid and tropine. The key step is the quaternization of the nitrogen atom in the tropane (B1204802) ring of atropine.
-
Step 1: Esterification (Formation of Atropine): Tropic acid is reacted with tropine, often in the presence of a catalyst like hydrogen chloride, to form the ester, atropine.
-
Step 2: Quaternization (Formation of this compound): Atropine is then treated with isopropyl bromide. The lone pair of electrons on the nitrogen atom of the tropane ring attacks the electrophilic carbon of the isopropyl bromide, resulting in the formation of the quaternary ammonium salt, this compound.
References
Ipratropium Bromide: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its clinical efficacy as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma is primarily attributed to its antagonism of M3 muscarinic receptors on airway smooth muscle, leading to a reduction in bronchoconstriction and mucus secretion.[2] This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of ipratropium bromide at the M1, M2, and M3 muscarinic receptor subtypes, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Receptor Binding Affinity
This compound exhibits a high affinity for M1, M2, and M3 muscarinic receptors, with similar affinity across these subtypes.[2] This lack of selectivity is a key characteristic of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Table 1: this compound Receptor Binding Affinity Data
| Receptor Subtype | Ligand | Value (nM) | Assay Type | Source |
| M1 | This compound | IC50: 2.9 | Competition Binding | [3] |
| M2 | This compound | IC50: 2.0 | Competition Binding | [3] |
| M3 | This compound | IC50: 1.7 | Competition Binding | [3] |
| M1, M2, M3 | This compound | Ki: 0.5 - 3.6 | Competition Studies | [4] |
| M3 | This compound | pKi: 9.58 | - |
Receptor Binding Kinetics
The kinetics of this compound's interaction with muscarinic receptors, particularly its association (k_on) and dissociation (k_off) rates, are crucial for understanding its duration of action. Compared to newer long-acting muscarinic antagonists (LAMAs) like tiotropium, this compound has a faster dissociation rate, which accounts for its shorter duration of action.[5]
Table 2: this compound Receptor Binding Kinetic Data
| Receptor Subtype | Parameter | Value | Units | Source |
| Human M3 | k_off | 0.044 ± 0.0013 | min⁻¹ | [6] |
| M3 | Dissociation Half-Life | 0.26 | hours | [6] |
| M1 | Dissociation Half-Life | 0.11 ± 0.0005 | hours | |
| M2 | Dissociation Half-Life | 0.035 ± 0.005 | hours | |
| M1, M2, M3 | k_on (general estimation) | 10⁶ - 10⁷ | M⁻¹·s⁻¹ | [7] |
Experimental Protocols
The following sections detail standardized methodologies for determining the binding affinity and kinetics of this compound at muscarinic receptors.
Radioligand Competition Binding Assay for Affinity (Ki) Determination
This protocol describes a common method for determining the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Incubation: In assay tubes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the receptor-containing membranes and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinetic Binding Assay for Dissociation Rate (k_off) Determination
This protocol outlines a method to measure the dissociation rate of this compound from muscarinic receptors.
Experimental Workflow for Dissociation Rate Assay
Caption: Workflow for determining the dissociation rate (k_off).
Detailed Methodology:
-
Association Phase: Receptor-containing membranes are incubated with a radiolabeled form of this compound (or a suitable radiolabeled antagonist) to allow for receptor-ligand complex formation, typically until equilibrium is reached.
-
Dissociation Initiation: Dissociation is initiated by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine) to prevent the re-binding of the dissociated radioligand.
-
Time-course Measurement: At various time points after initiating dissociation, samples are filtered to separate the bound from the free radioligand, and the amount of bound radioactivity is quantified.
-
Data Analysis: The amount of bound radioligand is plotted against time, and the data are fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off).
Muscarinic Receptor Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 subtype couples to Gi/o proteins.
M1 and M3 Receptor Signaling Pathway (Gq/11-mediated)
Caption: M1/M3 receptor Gq signaling pathway.
M2 Receptor Signaling Pathway (Gi-mediated)
Caption: M2 receptor Gi signaling pathway.
Conclusion
This compound is a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its relatively fast dissociation kinetics contribute to its shorter duration of action compared to newer anticholinergic agents. The blockade of Gq/11-mediated signaling at M3 receptors in airway smooth muscle is the primary mechanism underlying its bronchodilatory effects. A thorough understanding of its binding characteristics and the associated cellular pathways is fundamental for the development of novel respiratory therapeutics.
References
- 1. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Direct Binding Methods to Measure Receptor-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Absorption Potential of Ipratropium Bromide Nasal Spray: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo absorption potential of ipratropium (B1672105) bromide nasal spray. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the pharmacokinetics, experimental methodologies, and mechanism of action of this widely used anticholinergic agent.
Executive Summary
Ipratropium bromide, a quaternary ammonium (B1175870) compound, is administered intranasally for the symptomatic relief of rhinorrhea associated with allergic and nonallergic perennial rhinitis, as well as the common cold.[1][2][3] Its efficacy is primarily local, with minimal systemic absorption, which contributes to a favorable safety profile.[4] This document synthesizes available data to provide a detailed understanding of its absorption characteristics in vivo.
Pharmacokinetic Profile
The systemic exposure to this compound following nasal administration is low. As a quaternary amine, it is poorly absorbed across the nasal and gastrointestinal membranes.[5][6]
Absorption and Bioavailability
Studies in healthy volunteers and patients with rhinitis or the common cold have consistently demonstrated low systemic absorption. Less than 20% of a standard dose is absorbed from the nasal mucosa.[7] The oral bioavailability of this compound is also very low, at approximately 2-3%, meaning that any portion of the nasally administered dose that is swallowed contributes minimally to systemic levels.[7]
Distribution
Once in the systemic circulation, this compound exhibits minimal binding to plasma proteins, specifically 0 to 9% to albumin and α1-acid glycoprotein (B1211001) in vitro.[7] Animal studies, specifically in rats, have shown that it does not readily cross the blood-brain barrier.[7]
Metabolism and Elimination
This compound that is absorbed is partially metabolized via ester hydrolysis into inactive products, tropic acid and tropane. The elimination half-life of intravenously administered ipratropium is approximately 1.6 to 2 hours.[5][] A significant portion of the systemically available drug is excreted unchanged in the urine.[]
Quantitative Data on In Vivo Absorption
The following tables summarize the key pharmacokinetic parameters of this compound nasal spray from various clinical studies.
Table 1: Systemic Absorption of this compound Nasal Spray in Adults
| Study Population | Dose per Nostril | Systemic Absorption | Peak Plasma Concentration (Cmax) | Reference |
| Normal Volunteers | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |
| Induced-Cold Patients | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |
| Perennial Rhinitis Patients | 84 mcg | < 20% | Undetectable to low ng/mL range | [7] |
Table 2: Urinary Excretion of this compound Following Nasal Administration
| Study Population | Dose per Nostril | Mean Unchanged Drug in Urine (24h) | Reference |
| Adult Volunteers | 42 mcg | 3.7% - 5.6% | [5] |
| Adult Perennial Rhinitis Patients | 42 mcg | 3.7% - 5.6% | [5] |
| Pediatric Perennial Rhinitis Patients (6-18 years) | 42 mcg (2-3 times daily) | 8.6% - 11.1% | [5] |
Experimental Protocols
This section details the methodologies employed in key clinical studies to assess the in vivo absorption of this compound nasal spray.
Clinical Study Design for Pharmacokinetic Assessment
-
Study Design: A common design is a single-dose, open-label, crossover or parallel-group study.[9]
-
Subject Population: Healthy adult volunteers or patient populations with specific conditions like perennial allergic rhinitis or the common cold.[1][2][10]
-
Drug Administration: A standardized dose of this compound nasal spray is administered to each nostril. For example, two sprays of a 0.03% or 0.06% solution.[10]
-
Sample Collection:
-
Blood Sampling: Venous blood samples are collected at predefined time points post-administration (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours).[9] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: Total urine is collected over a 24-hour period post-dose to determine the amount of unchanged drug excreted.
-
-
Outcome Measures: The primary pharmacokinetic parameters calculated include Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and the percentage of the dose excreted unchanged in the urine.[11]
Analytical Methodology for Quantification
The quantification of this compound in biological matrices requires highly sensitive and specific analytical methods due to the low circulating concentrations.
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS(n)) are the methods of choice.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has also been utilized, particularly for formulation analysis.[13]
-
Sample Preparation:
-
Plasma/Urine: Solid-phase extraction (SPE) is typically employed to extract and concentrate this compound from the biological matrix and remove interfering substances.[12]
-
-
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.
-
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification) according to regulatory guidelines.
Mechanism of Action and Signaling Pathway
This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[6][14] In the nasal mucosa, acetylcholine, released from parasympathetic nerve endings, stimulates muscarinic receptors on serous and seromucous glands, leading to increased nasal secretions (rhinorrhea).
By blocking these receptors, this compound inhibits the effects of acetylcholine, thereby reducing glandular secretion.[6]
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for an in vivo study assessing the absorption of this compound nasal spray.
Conclusion
The available evidence strongly indicates that this compound nasal spray has a low potential for systemic absorption. Its primary therapeutic effect is localized to the nasal mucosa, making it a safe and effective treatment for rhinorrhea with minimal systemic anticholinergic side effects. The experimental protocols and analytical methods described herein provide a robust framework for the continued investigation and development of intranasally delivered medications.
References
- 1. The anticholinergic agent, this compound, is useful in the treatment of rhinorrhea associated with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound Nasal Spray in Non-Allergic Rhinitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo systemic evaluation of nasal drug absorption from powder formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of a quaternary ammonium drug: this compound by LC/ESI-MS(n) in horse plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Physical and Chemical Properties of Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound derived from atropine.[1] It functions as a non-selective muscarinic antagonist and is widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] Administered primarily via inhalation, its localized action in the lungs minimizes systemic side effects, a favorable characteristic attributed to its quaternary amine structure which prevents it from crossing the blood-brain barrier.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of ipratropium bromide, detailed experimental protocols for their characterization, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is a white or almost white, odorless, crystalline powder.[5][6] As a quaternary ammonium salt, it is ionic in nature, which significantly influences its solubility and absorption characteristics.[7][8]
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | [9] |
| Molecular Formula | C₂₀H₃₀BrNO₃ (Anhydrous) | [10][11] |
| Molecular Weight | 412.37 g/mol (Anhydrous) | [10][11] |
| CAS Number | 22254-24-6 (Anhydrous) | [11] |
| pKa | 15.3 (highly alkaline drug) | [12] |
| LogP | 0.038 | [10] |
Table 2: Physical and Crystallographic Properties
| Property | Value | Reference(s) |
| Appearance | White or off-white crystalline powder | [5][6][7] |
| Melting Point | ~230-233 °C (with decomposition) | [10][11][13] |
| Hygroscopicity | Hygroscopic | [7] |
| Solution pH | 5.0 - 7.5 (1% w/v aqueous solution) | [6] |
| Crystal System (Monohydrate) | Monoclinic | [5][14] |
| Space Group (Monohydrate) | P 2₁/c | [5][14] |
| Lattice Parameters (Monohydrate) | a = 8.214 Å, b = 10.546 Å, c = 24.076 Å, β = 99.906° | [5][14][15] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (e.g., 10 mg/mL) | [6][11][13] |
| Methanol | Freely soluble | [6][8][16] |
| Ethanol | Freely soluble to slightly soluble | [8][13][16] |
| Chloroform | Insoluble | [6][11] |
| Ether | Insoluble | [6][11] |
| Fluorohydrocarbons | Insoluble | [6] |
Stability Profile
The chemical stability of this compound is crucial for its formulation, storage, and therapeutic efficacy.
-
pH Stability: The compound is relatively stable in neutral and acidic solutions but undergoes rapid hydrolysis in alkaline conditions.[6][11][13] Formulations are often adjusted to a pH range of 3.0 to 4.0.[8]
-
Thermal Stability: Forced degradation studies indicate that this compound is stable under thermal stress but shows degradation in acidic, alkaline, and oxidative conditions.[14][17] The most significant degradation occurs under oxidative conditions.[17]
-
Storage: Inhalation solutions should be stored at room temperature (15-30°C) and protected from light.[6] Admixtures with salbutamol (B1663637) have been shown to be physically and chemically stable for up to five days when stored between 4°C and 22°C.[18][19]
Mechanism of Action and Signaling Pathway
This compound exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of acetylcholine (B1216132) at muscarinic receptors (M₁, M₂, and M₃) in the airways.[2][3][20] The primary therapeutic effect is mediated through the blockade of M₃ receptors located on bronchial smooth muscle.[20][21][22]
This blockade inhibits the action of acetylcholine, preventing the activation of the Gq protein-phospholipase C (PLC) pathway.[22] Consequently, the production of intracellular second messengers, inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), is suppressed. This prevents the release of calcium (Ca²⁺) from intracellular stores and inhibits the increase of cyclic guanosine (B1672433) monophosphate (cGMP).[2][12][22][23] The resulting decrease in intracellular Ca²⁺ and cGMP levels leads to the relaxation of airway smooth muscle (bronchodilation) and a reduction in mucus secretion.[3][4]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development, formulation, and quality control. Below are detailed methodologies for key analytical experiments.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
This method measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[24][25]
-
Instrumentation: A calibrated differential scanning calorimeter, such as a DuPont TA-9900 Thermal Analyzer System, is used.[6]
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound powder into a standard aluminum DSC pan.[26] Crimp the pan to encapsulate the sample. An empty, crimped pan is used as the reference.
-
Methodology:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min.[26]
-
Equilibrate the cell at a starting temperature (e.g., 50°C).
-
Ramp the temperature at a controlled rate, typically 2-10°C/min, up to a final temperature well above the expected melting point (e.g., 250°C).[25][26]
-
Record the heat flow versus temperature to generate a thermogram.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to melting. The thermogram for this compound will show a sharp endotherm around 230°C, often accompanied by decomposition.[6]
Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)
XRPD is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions.
-
Instrumentation: A powder diffractometer, such as a Simons XRD-5000, equipped with a Cu Kα radiation source.[5][6] For high-resolution data, synchrotron radiation is employed.[5][14]
-
Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, smooth surface.
-
Methodology:
-
The sample is placed in the diffractometer.
-
The sample is irradiated with monochromatic X-rays at a known wavelength.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The scan is typically performed over a range such as 5° to 50° 2θ.
-
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are unique to the crystalline phase. The data can be used for phase identification by comparison to a reference database (e.g., Powder Diffraction File™) and for crystal structure determination and refinement using methods like Rietveld refinement.[15]
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity, stability, and concentration of active pharmaceutical ingredients (APIs).[17][27]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example Method): [17]
-
Column: Kromasil ODS C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and potassium di-hydrogen phosphate (B84403) buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of USP this compound Reference Standard of known concentration in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound bulk drug or formulation to achieve a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.
-
-
Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of this compound is calculated by comparing the peak area of the sample to the calibration curve. Impurities are identified by their relative retention times and quantified based on their peak areas relative to the main peak.
Conclusion
This technical guide has detailed the essential physical and chemical properties of this compound, providing quantitative data and standardized experimental protocols for their verification. The elucidation of its mechanism of action and signaling pathway further enhances the foundational knowledge required by researchers and drug development professionals. A thorough understanding of these core characteristics is paramount for ensuring the quality, stability, and efficacy of this compound in pharmaceutical applications.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound Inhalation Solution, 0.02% For Inhalation Use Only – Not for Injection. Rx only PRESCRIBING INFORMATION [dailymed.nlm.nih.gov]
- 9. Ipratropii bromidum | C20H30BrNO3 | CID 31098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 22254-24-6 [m.chemicalbook.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. This compound | 22254-24-6 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 16. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Issue's Article Details [indiandrugsonline.org]
- 18. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 19. academic.oup.com [academic.oup.com]
- 20. droracle.ai [droracle.ai]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. What is this compound used for? [synapse.patsnap.com]
- 23. DailyMed - this compound AND ALBUTEROL SULFATE solution [dailymed.nlm.nih.gov]
- 24. Differential scanning calorimetry [cureffi.org]
- 25. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 26. scielo.br [scielo.br]
- 27. sierrajournals.com [sierrajournals.com]
Ipratropium Bromide: A Comprehensive Technical Guide to its Interaction with Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of respiratory diseases. This technical guide provides an in-depth analysis of its mechanism of action at the molecular level, focusing on its interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5). This document details the binding affinities, downstream signaling pathways, and the experimental protocols used to characterize these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its clinical efficacy, primarily in chronic obstructive pulmonary disease (COPD) and asthma, stems from its ability to block the effects of acetylcholine in the airways, leading to bronchodilation and reduced mucus secretion.[3][4] Understanding the nuanced interactions of this compound with each mAChR subtype is crucial for elucidating its full therapeutic potential and side-effect profile.
There are five subtypes of muscarinic receptors, M1 through M5, which are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.[5] These receptors are broadly classified based on their primary G protein-coupling: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6] this compound exhibits affinity for all five subtypes, although its primary therapeutic effects in the respiratory system are attributed to the blockade of M3 receptors on airway smooth muscle and submucosal glands.[1][5]
Quantitative Analysis of this compound's Binding Affinity
The affinity of this compound for muscarinic receptor subtypes has been quantified using various experimental techniques, primarily radioligand binding assays. The data, presented as pKi (the negative logarithm of the inhibition constant, Ki) or pA2 (a measure of antagonist potency from functional assays), demonstrates its non-selective profile.
| Receptor Subtype | Ligand | pKi / pA2 | Species/Tissue | Reference |
| M1 | This compound | 8.8 | Human (expressed in CHO cells) | [7] |
| M2 | This compound | 8.9 | Human (expressed in CHO cells) | [7] |
| M3 | This compound | 9.1 | Human (expressed in CHO cells) | [7] |
| M3 | This compound | 8.39 (pA2) | Rat (isolated lungs) | [8] |
| General Muscarinic | This compound | Ki: 0.5–3.6 nM | Human (peripheral lung and airway smooth muscle) | [7] |
Muscarinic Acetylcholine Receptor Signaling Pathways
The antagonism of muscarinic receptors by this compound directly inhibits the downstream signaling cascades initiated by acetylcholine. The specific pathway affected depends on the receptor subtype.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 family of G proteins.[6] This initiates a signaling cascade that results in increased intracellular calcium levels and activation of Protein Kinase C (PKC).
Caption: Gq/11 Signaling Pathway Inhibition by this compound.
Gi/o-Coupled Receptors (M2, M4)
Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o family of G proteins.[6] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. droracle.ai [droracle.ai]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 4. This compound: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide: A Technical Guide to its Anticholinergic Properties and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium (B1672105) bromide is a cornerstone in the management of obstructive lung diseases, primarily exerting its therapeutic effect through the blockade of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the anticholinergic properties of ipratropium bromide, detailing its mechanism of action, receptor affinity, signaling pathways, and pharmacodynamic effects. Quantitative data from key experimental studies are summarized, and detailed protocols for these experiments are provided to facilitate replication and further research. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of anticholinergic pharmacology and respiratory therapeutics.
Introduction
This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine.[1] Its development as a therapeutic agent was driven by the need for a bronchodilator with a more favorable safety profile than atropine, particularly with reduced systemic anticholinergic side effects. Administered primarily via inhalation, this compound's therapeutic action is largely localized to the airways, making it a valuable agent in the treatment of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[2][3] This guide delves into the core anticholinergic characteristics of this compound, providing a detailed technical overview for the scientific community.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[2][4] In the airways, vagal parasympathetic nerves release ACh, which binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[5] this compound competitively inhibits the binding of ACh to these receptors, thereby blocking these effects and resulting in bronchodilation and reduced mucus production.[2][6]
The primary therapeutic effects of this compound in the airways are mediated through the blockade of the M3 muscarinic receptor subtype, which is predominantly located on airway smooth muscle cells and submucosal glands.[4][6] While it also blocks M1 and M2 receptors, its clinical efficacy is mainly attributed to its action on M3 receptors.[4]
Quantitative Analysis of Receptor Affinity and Functional Activity
The anticholinergic potency of this compound has been quantified through various in vitro and ex vivo experimental models. The following tables summarize key quantitative data on its receptor binding affinity and functional antagonism.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| M1 | 2.9 | [7] | |||
| M2 | 2.0 | [7] | |||
| M3 | 1.7 | [7] | |||
| Muscarinic (unspecified) | [3H]-NMS | Human Peripheral Lung | 3.6 | [8] | |
| Muscarinic (unspecified) | [3H]-NMS | Human Airway Smooth Muscle | 1.9 | [8] |
Table 2: Functional Antagonism of this compound in Airway Smooth Muscle
| Agonist | Preparation | Parameter | Value | Reference |
| Carbachol (B1668302) | Guinea Pig Trachea | EC50 (Relaxation) | 10-9 - 10-8 M | [9] |
Signaling Pathways
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound, by blocking this initial step, prevents these downstream events.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Membrane preparation from a source rich in muscarinic receptors (e.g., human airway smooth muscle, rat cerebral cortex).[8][10]
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-NMS), and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5-3 hours).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Isolated Organ Bath Assay for Functional Antagonism
This protocol describes an isolated organ bath experiment to determine the functional antagonistic effect (EC50) of this compound on airway smooth muscle contraction.
Materials:
-
Guinea pig tracheas.[9]
-
Krebs-Henseleit solution (physiological salt solution).
-
Carbachol (a muscarinic agonist).
-
This compound solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings.
-
Mounting: Mount the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a submaximal contraction of the tracheal rings by adding a fixed concentration of carbachol to the organ bath.
-
Relaxation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the resulting relaxation of the smooth muscle.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal relaxation) is determined from this curve.
Caption: Workflow for an Isolated Organ Bath Assay.
Pharmacokinetics and Pharmacodynamics
This compound is a quaternary amine, which limits its systemic absorption after inhalation.[11] This property is key to its favorable safety profile, as it minimizes systemic anticholinergic side effects.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Species | Value | Reference |
| Bioavailability | Inhalation | Human | ~7% | [12] |
| Bioavailability | Oral | Human | ~2% | [13] |
| Half-life (t1/2) | Intravenous | Human | ~2 hours | [11] |
| Protein Binding | Human | 0-9% | [11] |
The pharmacodynamic effects of inhaled this compound are characterized by a relatively rapid onset of action and a duration of effect that supports dosing several times a day.
Table 4: Pharmacodynamic Parameters of this compound
| Parameter | Population | Value | Reference |
| Onset of Bronchodilation | Patients with COPD/Asthma | 15-30 minutes | [14] |
| Peak Effect | Patients with COPD/Asthma | 1-2 hours | [6] |
| Duration of Action | Patients with COPD/Asthma | 3-6 hours | [6] |
| FEV1 Increase | Patients with COPD | 24-25% over baseline | [3] |
Clinical Effects and Therapeutic Applications
The primary clinical application of this compound is in the management of COPD, where it provides symptomatic relief by reducing bronchospasm and improving airflow. It is also used in the treatment of acute asthma exacerbations, often in combination with a short-acting beta2-agonist.[2] The anticholinergic action of this compound also leads to a reduction in mucus secretion, which can be beneficial in patients with chronic bronchitis.
Conclusion
This compound remains a crucial therapeutic agent in respiratory medicine due to its effective and largely localized anticholinergic activity. Its non-selective antagonism of muscarinic receptors, particularly the M3 subtype in the airways, leads to significant bronchodilation and a reduction in mucus secretion. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and build upon the pharmacology of this important molecule. Future research may focus on the development of more selective muscarinic antagonists with optimized pharmacokinetic and pharmacodynamic profiles to further improve the management of obstructive lung diseases.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioreceptor assay for determination of the antimuscarinic drug this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Double-blind study of this compound, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ipratropium Bromide In Vitro Assays for Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological effects of Ipratropium (B1672105) bromide on airway smooth muscle. The included methodologies are essential for preclinical drug development and research into respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction
Ipratropium bromide is a synthetic anticholinergic agent and a quaternary ammonium (B1175870) derivative of atropine.[] It is widely used as a bronchodilator for the management of bronchospasm associated with COPD.[2][3] Its primary mechanism of action is the competitive, non-selective antagonism of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3) in the airways.[4][5] Blockade of these receptors, particularly the M3 subtype on airway smooth muscle cells, inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[2][3][6]
Data Summary: In Vitro Potency of this compound
The following table summarizes the quantitative data on the in vitro activity of this compound from various studies.
| Parameter | Species/Tissue | Assay Type | Value | Reference |
| IC50 | ||||
| M1 Receptor | Radioligand Binding | 2.9 nM | [7] | |
| M2 Receptor | Radioligand Binding | 2.0 nM | [7] | |
| M3 Receptor | Radioligand Binding | 1.7 nM | [7] | |
| EC50 | ||||
| Relaxation | Feline Bronchi (pre-contracted with Acetylcholine) | Organ Bath | > Formoterol, < Fenoterol | [8] |
| Relaxation | Guinea Pig Trachea (pre-contracted with Carbachol) | Organ Bath | 10⁻⁹ - 10⁻⁸ M | [9] |
Signaling Pathway of this compound in Airway Smooth Muscle
The following diagram illustrates the mechanism of action of this compound in inducing airway smooth muscle relaxation.
Experimental Protocols
Organ Bath Studies for Isometric Contraction Measurement
This protocol is designed to assess the effect of this compound on the contractility of isolated airway smooth muscle tissues.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.[10]
-
Place the trachea in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Carefully dissect the trachea into rings, each 2-3 mm in width.
-
Suspend the tracheal rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[10]
-
-
Isometric Tension Recording:
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., acetylcholine or carbachol).[8][9]
-
Once a plateau in contraction is reached, add this compound in a cumulative manner to the organ bath.
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.
-
Cell Culture-Based Assays
These assays utilize cultured primary human airway smooth muscle cells (hASMCs) to investigate the cellular and molecular effects of this compound.
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
Methodology:
-
Cell Preparation:
-
Culture hASMCs on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.[11]
-
-
Calcium Measurement:
-
Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.
-
Continuously perfuse the cells with a physiological salt solution.
-
Stimulate the cells with a muscarinic agonist (e.g., acetylcholine) to induce an increase in [Ca²⁺]i.
-
Introduce this compound into the perfusion solution and record the changes in fluorescence intensity over time.[12]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in [Ca²⁺]i.
-
Analyze the amplitude and frequency of calcium oscillations.[13]
-
This protocol quantifies the intracellular levels of the second messengers cAMP and cGMP.
Methodology:
-
Cell Treatment:
-
Plate hASMCs in multi-well plates and grow to confluence.
-
Pre-incubate the cells with this compound for a specified time.
-
Stimulate the cells with a muscarinic agonist.
-
-
Sample Preparation and Assay:
-
Data Analysis:
-
Normalize the cAMP or cGMP concentration to the total protein content of the cell lysate.
-
Compare the levels of the second messengers in treated versus untreated cells.
-
Patch-Clamp Electrophysiology
This advanced technique allows for the study of ion channel activity in individual airway smooth muscle cells.
Methodology:
-
Cell Preparation:
-
Acutely isolate single airway smooth muscle cells from tracheal tissue.[16]
-
-
Electrophysiological Recording:
-
Use the whole-cell or inside-out patch-clamp configuration to record ion channel currents.
-
Apply this compound to the bath solution and record its effect on specific ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, which are involved in smooth muscle relaxation.[16]
-
-
Data Analysis:
-
Analyze the changes in channel open probability, current amplitude, and kinetics.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the pharmacological profile of this compound on airway smooth muscle. These protocols can be adapted to investigate other anticholinergic compounds and to explore the cellular and molecular mechanisms underlying airway smooth muscle function in health and disease. Consistent and reproducible data from these assays are crucial for the development of novel and improved therapies for respiratory disorders.
References
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. DailyMed - this compound AND ALBUTEROL SULFATE solution [dailymed.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of airway smooth muscle calcium-sensing receptor by low-molecular-weight hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effect of this compound on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ipratropium Bromide Effects in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the therapeutic effects of Ipratropium (B1672105) bromide in Chronic Obstructive Pulmonary Disease (COPD). Detailed protocols for model induction, drug administration, and endpoint analysis are provided to ensure robust and reproducible experimental outcomes.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Ipratropium bromide, a non-selective muscarinic receptor antagonist, is a commonly used bronchodilator for the management of COPD. It competitively inhibits acetylcholine (B1216132) at muscarinic receptors in the airways, leading to bronchodilation and a reduction in mucus secretion.[1][2][3] Animal models are indispensable tools for elucidating the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics like this compound. This document outlines key animal models and experimental protocols for studying the efficacy of this compound.
Mechanism of Action of this compound
This compound is a quaternary ammonium (B1175870) compound that acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[2][4] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle cells, triggering bronchoconstriction. This compound blocks this interaction, resulting in bronchodilation.[1][5] It also has effects on mucus secretion by antagonizing M3 receptors on submucosal glands. While it blocks the inhibitory presynaptic M2 autoreceptors, which can lead to a transient increase in acetylcholine release, its predominant effect is the blockade of post-junctional M3 receptors.[4][5]
Animal Models of COPD
The selection of an appropriate animal model is critical for studying the specific aspects of COPD pathophysiology relevant to the research question. The most commonly employed models involve exposure to cigarette smoke, lipopolysaccharide (LPS), or elastase.[6]
Cigarette Smoke (CS)-Induced COPD Model
This is the most etiologically relevant model as cigarette smoking is the primary cause of COPD in humans. Chronic exposure to CS in animals recapitulates many features of human COPD, including chronic inflammation, emphysema, and airway remodeling.[7]
-
Animals: Mice (C57BL/6 and BALB/c strains are common), rats, and guinea pigs.[7]
-
Advantages: High clinical relevance, mimics the slow progression of the disease.
-
Disadvantages: Time-consuming, requires specialized smoke exposure systems, and the severity of emphysema can be mild.
Lipopolysaccharide (LPS)-Induced COPD Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS leads to a robust inflammatory response in the lungs, characterized by neutrophil influx, which is a key feature of COPD exacerbations.
-
Animals: Mice, rats, and guinea pigs.
-
Advantages: Rapid induction of inflammation, highly reproducible.
-
Disadvantages: Primarily models the inflammatory component of COPD and may not fully replicate the chronic remodeling and emphysema seen in the disease.
Elastase-Induced Emphysema Model
Intratracheal instillation of elastase, a protease that degrades elastin, leads to the rapid development of emphysema, a key pathological feature of COPD.[8]
-
Animals: Mice, rats, and hamsters.
-
Advantages: Rapid and severe induction of emphysema, useful for studying the mechanisms of alveolar destruction and repair.
-
Disadvantages: Does not fully replicate the inflammatory and airway-remodeling aspects of COPD.
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced COPD in Mice and this compound Treatment
1. COPD Induction:
- House C57BL/6 mice in a whole-body smoke exposure chamber.
- Expose mice to mainstream cigarette smoke from commercially available cigarettes (e.g., 2R4F reference cigarettes) for 1-2 hours daily, 5 days a week, for a duration of 3-6 months.
- The smoke concentration should be monitored and maintained at a consistent level (e.g., by measuring total suspended particulates).
- A control group of mice should be exposed to filtered air under identical conditions.
2. This compound Administration (Nebulization):
- Following the COPD induction period, divide the smoke-exposed mice into a treatment group and a vehicle control group.
- Place the mice in a nebulization chamber.
- Nebulize a solution of this compound (e.g., 0.025% solution) for 20-30 minutes daily.[9] The dose can be adjusted based on the specific nebulizer and chamber setup.
- The vehicle control group should be nebulized with sterile saline.
- Continue the treatment for a predetermined period (e.g., 2-4 weeks).
3. Endpoint Analysis:
- Lung Function: Measure lung function parameters such as airway resistance and compliance using a plethysmography system.
- Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to assess inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA.
- Histology: Perfuse and fix the lungs for histological analysis. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) to evaluate mucus production. Quantify emphysema by measuring the mean linear intercept.
Protocol 2: LPS-Induced Airway Inflammation in Rats and this compound Treatment
1. COPD Induction:
- Anesthetize rats (e.g., Sprague-Dawley) and instill a single dose of LPS (e.g., 1 mg/kg) in sterile saline intratracheally.
- A control group should receive an intratracheal instillation of sterile saline.
2. This compound Administration (Intratracheal):
- Administer this compound (e.g., 0.1-1 mg/kg) intratracheally 1 hour before or after the LPS challenge.
- The vehicle control group should receive sterile saline.
3. Endpoint Analysis (24-48 hours post-LPS):
- BALF Analysis: Collect BALF and perform total and differential cell counts to quantify neutrophil influx.[10][11] Measure protein concentration in the BALF as an indicator of lung permeability. Analyze cytokine levels (e.g., TNF-α, IL-6, KC/CXCL1) in the BALF supernatant by ELISA.
- Lung Histology: Process lung tissue for H&E staining to visualize inflammatory cell infiltration.
Protocol 3: Elastase-Induced Emphysema in Guinea Pigs and this compound Treatment
1. Emphysema Induction:
- Anesthetize guinea pigs and instill a single dose of porcine pancreatic elastase (e.g., 25 IU/kg) in sterile saline intratracheally.[12]
- The control group should receive an intratracheal instillation of sterile saline.
2. This compound Administration (Inhalation):
- Beginning 1-2 weeks after elastase instillation, treat the guinea pigs with nebulized this compound (e.g., 0.025% solution) for 20-30 minutes daily for several weeks.
- The vehicle control group should be treated with nebulized saline.
3. Endpoint Analysis:
- Lung Function: Assess lung function parameters such as lung resistance (RL) and dynamic compliance (Cdyn).[2]
- Histomorphometry: After the treatment period, euthanize the animals and prepare the lungs for histological analysis. Quantify the degree of emphysema by measuring the mean linear intercept on H&E stained lung sections.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Lung Function in a Rat Model of COPD
| Treatment Group | Airway Resistance (cmH2O/mL/s) | Dynamic Compliance (mL/cmH2O) |
| Control (Saline) | Baseline Value | Baseline Value |
| COPD (Inducer) | Increased Value | Decreased Value |
| COPD + Vehicle | Increased Value | Decreased Value |
| COPD + Ipratropium | Reduced Value | Increased Value |
Table 2: Effect of this compound on Inflammatory Cells in BALF of a Mouse Model of COPD
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control (Air) | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| COPD (CS) | Increased Value | Increased Value | Increased Value | Increased Value |
| COPD + Vehicle | Increased Value | Increased Value | Increased Value | Increased Value |
| COPD + Ipratropium | Reduced Value | Reduced Value | Reduced Value | Reduced Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in BALF of a Rat Model of COPD
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | Baseline Value | Baseline Value | Baseline Value |
| COPD (LPS) | Increased Value | Increased Value | Increased Value |
| COPD + Vehicle | Increased Value | Increased Value | Increased Value |
| COPD + Ipratropium | Reduced Value | Reduced Value | Reduced Value |
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound in animal models of COPD.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the efficacy of this compound in the context of COPD. Careful selection of the animal model, adherence to detailed experimental protocols, and comprehensive endpoint analysis will yield valuable insights into the therapeutic potential of this and other anticholinergic agents for the treatment of COPD.
References
- 1. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Elastase-induced pulmonary emphysema: insights from experimental models. | Semantic Scholar [semanticscholar.org]
- 9. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of elastase-induced emphysema on histochemical properties of guinea pig diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ipratropium Bromide Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Ipratropium (B1672105) bromide to laboratory animals. This document is intended to serve as a comprehensive resource, offering insights into the mechanism of action, pharmacokinetics, and toxicology of Ipratropium bromide, alongside practical guidance for its experimental application.
Introduction to this compound
This compound is a synthetic anticholinergic agent and a quaternary ammonium (B1175870) compound.[1] Structurally derived from atropine, it acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[2] Its primary clinical application is in the management of chronic obstructive pulmonary disease (COPD) and asthma, where it induces bronchodilation by blocking the bronchoconstrictor effects of acetylcholine on airway smooth muscle.[3] When administered via inhalation, this compound has minimal systemic absorption, which limits its systemic side effects.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking muscarinic receptors in the airways.[3] Acetylcholine, a neurotransmitter, typically binds to these receptors on bronchial smooth muscle, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle contraction (bronchoconstriction).[4][5] this compound competitively inhibits this interaction, thereby reducing cGMP levels and promoting smooth muscle relaxation and bronchodilation.[4] While it is a non-selective antagonist, its primary therapeutic effects in the airways are attributed to the blockade of M3 receptors.[2][6]
Pharmacokinetics in Laboratory Animals
Pharmacokinetic studies of this compound have been conducted in various laboratory animal species. The drug is poorly absorbed from the gastrointestinal tract and the surface of the lung.[5]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Reference(s) |
| Route of Administration | Intravenous (i.v.) | Oral | Intravenous (i.v.) |
| Half-life (t½) | 1.9 hours | 7 hours | 3.4 hours |
| Renal Excretion (% of dose) | 58% | 5.5% | 55% |
| Biliary Excretion (% of dose) | 17.7% | 3.2% | - |
| Calculated Absorption (%) | - | 12% | - |
Toxicology Data
Toxicology studies have established the safety profile of this compound in several laboratory animal species.
Table 2: Acute Toxicity of this compound (LD50)
| Species | Oral (mg/kg) | Intravenous (mg/kg) | Inhalation (mg/kg) | Reference(s) |
| Mouse | >1000 | - | - | [5][7] |
| Rat | ~1700 | - | - | [5][7] |
| Dog | ~400 | - | - | [5][7] |
| Guinea Pig | - | - | Minimum lethal dose: 199 | [8] |
| Rabbit | - | - | - |
Reproduction studies in mice, rats, and rabbits have not shown evidence of teratogenic effects at various oral and inhalation doses.[2][7]
Experimental Protocols
Prior to initiating any of the following protocols, researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) and adhere to all relevant ethical guidelines for animal research.[5][9]
Preparation of this compound Solutions
This compound is commercially available as a solution for nebulization, typically at a concentration of 0.025% (250 µg/mL).[1] For experimental purposes, solutions can be prepared from pure this compound powder.
-
Vehicle: Sterile 0.9% saline is the most commonly used vehicle for preparing this compound solutions for inhalation and intranasal administration.[10]
-
Concentration: The concentration should be adjusted based on the desired dose and the administration volume appropriate for the animal species and route. For nebulization in mice, a concentration of 1 mg/mL has been used.[10] For nebulization in a rat model of COPD, a 0.025% solution was utilized.[3][11]
-
Storage: Prepared solutions should be protected from light.[12]
Nebulization/Aerosol Administration
This method is ideal for delivering this compound directly to the lungs, mimicking clinical use.
-
Apparatus: A whole-body exposure chamber or a nose-only inhalation system is required.[10] A jet nebulizer is commonly used to generate the aerosol.[10]
-
Procedure (Mouse Model):
-
Prepare a 1 mg/mL solution of this compound in 0.9% sterile saline.[10]
-
Fill the nebulizer with the prepared solution.
-
Place the animals in the exposure chamber.
-
Connect the nebulizer to an air source with a flow rate appropriate for the chamber size and number of animals (e.g., 10 L/min for the nebulizer and 5 L/min dilution air flow).[10]
-
Expose the animals to the aerosol for a predetermined duration (e.g., 5 to 45 minutes).[10]
-
After exposure, remove the animals and monitor them for any adverse reactions.
-
Table 3: Nebulization Parameters for Rodents
| Parameter | Mouse | Rat | Reference(s) |
| Concentration | 1 mg/mL in 0.9% saline | 0.025% solution | [3][11][10] |
| Nebulizer Type | Jet Nebulizer | Not specified | [10] |
| Exposure System | Nose-only | Airtight chamber | [3][11][10] |
| Airflow Rate | 10 L/min (nebulizer), 5 L/min (dilution) | Not specified | [10] |
| Exposure Duration | 5 - 45 minutes | 20 minutes, twice daily | [3][11][10] |
Intranasal Administration
Intranasal administration is a less invasive method for targeting the respiratory tract.
-
Procedure (Rat Model):
-
Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure accurate dosing.
-
Hold the animal in a supine position with its head tilted slightly backward.
-
Using a micropipette, slowly instill a small volume (e.g., 5-10 µL per nostril) of the this compound solution into one nostril.
-
Allow the animal to inhale the droplet before administering the next one.
-
Alternate nostrils for subsequent administrations.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Table 4: Intranasal Administration Dosages
| Species | Dose (mg/kg) | Purpose | Reference(s) |
| Rat | 1.5 | Reproduction Study | [7] |
| Rabbit | 1.8 | Reproduction Study | [7] |
Intratracheal Administration
This method allows for the direct and precise delivery of a substance into the lungs.
-
Procedure (Rodent Model):
-
Anesthetize the animal.
-
Place the animal in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a fine-gauge needle or catheter between the tracheal rings.
-
Slowly inject the this compound solution.
-
Suture the incision and monitor the animal during recovery.
-
Ethical Considerations in Animal Research
The use of laboratory animals in research is a privilege that comes with significant ethical responsibilities. All personnel involved in animal studies must be adequately trained in the proper handling, administration of substances, and monitoring of the animals.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all experimental designs.[13]
-
Replacement: Researchers should consider and justify why non-animal models are not suitable for their research objectives.
-
Reduction: The experimental design should use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.
-
Refinement: Procedures should be refined to minimize any potential pain, suffering, and distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as defining humane endpoints.[13]
All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5] The health and well-being of the animals must be monitored throughout the study, and any animal showing signs of severe distress that cannot be alleviated should be humanely euthanized.[13]
Conclusion
These application notes provide a framework for the administration of this compound in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and animal models, always prioritizing animal welfare and adhering to the highest ethical standards. The provided data on pharmacokinetics and toxicology can aid in dose selection and study design. By following these guidelines, researchers can conduct robust and reproducible studies to further elucidate the therapeutic potential of this compound.
References
- 1. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 2. This compound Inhalation Solution 0.02% (RDP) [dailymed.nlm.nih.gov]
- 3. pharmascience.com [pharmascience.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound and Albuterol Sulfate [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Cell Culture Techniques for Assessing Ipratropium Bromide's Cellular Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic effect is primarily mediated by the non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the airways.[2][3] This blockade inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction and mucus secretion.[4][5] At the cellular level, this antagonism prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to the relaxation of bronchial smooth muscle.[1][5]
These application notes provide detailed protocols for utilizing cell culture techniques to investigate the cellular effects of Ipratropium bromide. The following sections outline methods to assess its impact on cell viability, apoptosis, intracellular signaling, smooth muscle contraction, and mucus secretion.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the competitive, non-selective inhibition of muscarinic acetylcholine receptors (mAChRs). In the airways, acetylcholine released from vagal nerve endings binds to M3 muscarinic receptors on smooth muscle cells and mucous glands. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and together with DAG, activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chain, cross-bridge formation between actin and myosin, and ultimately, smooth muscle contraction (bronchoconstriction). In mucous glands, this pathway stimulates mucus secretion.
This compound, by blocking the M3 receptor, prevents these downstream events. This blockade inhibits the production of cGMP, although the primary pathway for smooth muscle contraction is through calcium signaling. The reduction in intracellular calcium levels leads to smooth muscle relaxation (bronchodilation) and a decrease in mucus secretion.
Assessment of Cell Viability using MTT Assay
Application Note: This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on airway epithelial or smooth muscle cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Protocol:
-
Cell Plating:
-
Culture human bronchial epithelial cells (e.g., BEAS-2B) or human airway smooth muscle cells in appropriate complete culture medium.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile distilled water or PBS.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| This compound Conc. | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | Value | 100 |
| 0.1 nM | Value | Value |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
| 100 µM | Value | Value |
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Application Note: This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis induced by this compound. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., BEAS-2B or primary human bronchial epithelial cells) in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Set up compensation and quadrants based on unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Data Presentation:
| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Vehicle Control | Value | Value | Value |
| Ipratropium (1 µM) | Value | Value | Value |
| Ipratropium (10 µM) | Value | Value | Value |
| Ipratropium (100 µM) | Value | Value | Value |
| Positive Control (e.g., Staurosporine) | Value | Value | Value |
Measurement of Intracellular Cyclic GMP (cGMP) Levels
Application Note: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cyclic guanosine monophosphate (cGMP) in cells treated with this compound. Since this compound is a muscarinic antagonist, it is expected to inhibit acetylcholine-induced increases in cGMP. This assay is crucial for confirming the drug's mechanism of action at the cellular level.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed human airway smooth muscle cells or other relevant cell types in a 24- or 48-well plate and grow to near confluence.
-
Prior to the assay, aspirate the culture medium and replace it with serum-free medium for at least 2 hours.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 15-30 minutes at 37°C. It is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.
-
Stimulate the cells with a muscarinic agonist such as carbachol (B1668302) or acetylcholine (e.g., 10 µM) for 10-15 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the cGMP assay. The samples may need to be acetylated according to the specific ELISA kit instructions to improve sensitivity.
-
-
cGMP ELISA:
-
Perform the cGMP competitive ELISA according to the manufacturer's instructions. Briefly, this involves adding the cell lysates, cGMP standards, and a fixed amount of HRP-linked cGMP to an anti-cGMP antibody-coated plate.
-
After incubation and washing, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of the agonist-stimulated cGMP response by this compound.
-
Data Presentation:
| Treatment | cGMP Concentration (pmol/mg protein) (Mean ± SD) | % Inhibition of Stimulated Response |
| Basal (Unstimulated) | Value | N/A |
| Agonist (e.g., Carbachol) | Value | 0 |
| Agonist + Ipratropium (1 nM) | Value | Value |
| Agonist + Ipratropium (10 nM) | Value | Value |
| Agonist + Ipratropium (100 nM) | Value | Value |
| Agonist + Ipratropium (1 µM) | Value | Value |
Assessment of Airway Smooth Muscle Cell Contraction
Application Note: This protocol describes an in vitro method to assess the effect of this compound on the contraction of airway smooth muscle cells embedded in a collagen gel. This assay provides a functional readout of the drug's ability to induce relaxation or inhibit agonist-induced contraction, mimicking its bronchodilatory effect.
Experimental Workflow:
Protocol:
-
Cell Culture and Gel Preparation:
-
Culture primary human airway smooth muscle cells in smooth muscle growth medium.
-
Prepare a collagen gel solution on ice by mixing type I collagen, culture medium, and a neutralizing buffer.
-
Trypsinize the smooth muscle cells and resuspend them in the collagen solution at a final concentration of approximately 2 x 10⁵ cells/mL.
-
Dispense the cell-collagen mixture into a 24-well plate (e.g., 0.5 mL per well).
-
Incubate at 37°C for 1 hour to allow the gel to polymerize.
-
After polymerization, gently detach the gel from the sides of the well using a sterile pipette tip.
-
Add 1 mL of culture medium to each well and incubate overnight.
-
-
Contraction Assay:
-
Replace the medium with serum-free medium for 24 hours before the experiment.
-
Pre-treat the gels with different concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.
-
Induce contraction by adding a muscarinic agonist such as acetylcholine or carbachol (e.g., 10 µM) to the medium.
-
Capture images of the gels at baseline (before adding the agonist) and at various time points after agonist addition (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the collagen gel in each image.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Compare the degree of contraction in the presence and absence of this compound to determine its inhibitory effect.
-
Plot the percentage of inhibition of contraction against the log concentration of this compound.
-
Data Presentation:
| Treatment | Gel Area (pixels²) at 120 min (Mean ± SD) | % Contraction (Mean ± SD) | % Inhibition of Contraction |
| Vehicle Control (no agonist) | Value | 0 | N/A |
| Agonist (e.g., Acetylcholine) | Value | Value | 0 |
| Agonist + Ipratropium (1 nM) | Value | Value | Value |
| Agonist + Ipratropium (10 nM) | Value | Value | Value |
| Agonist + Ipratropium (100 nM) | Value | Value | Value |
| Agonist + Ipratropium (1 µM) | Value | Value | Value |
Assessment of Mucus Secretion from Airway Epithelial Cells
Application Note: This protocol provides a method to evaluate the effect of this compound on mucus secretion from differentiated human bronchial epithelial cells cultured at an air-liquid interface (ALI). Differentiated ALI cultures form a pseudostratified epithelium with mucus-producing goblet cells, providing a physiologically relevant model. Mucus secretion can be quantified by measuring the amount of MUC5AC, a major mucin protein in the airways, using an ELISA.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture primary human bronchial epithelial cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and goblet cells.
-
-
Mucus Secretion Assay:
-
Gently wash the apical surface of the cultures with PBS to remove accumulated mucus and establish a baseline.
-
Add fresh medium to the basolateral compartment containing different concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle and pre-incubate for 30-60 minutes.
-
Induce mucus secretion by adding a secretagogue such as ATP or a cholinergic agonist to the apical or basolateral medium.
-
Incubate for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Collect the secreted mucus by washing the apical surface with a known volume of PBS.
-
-
MUC5AC ELISA:
-
Coat a 96-well plate with a capture antibody against MUC5AC and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected apical washes and MUC5AC standards to the plate and incubate.
-
Wash the plate and add a detection antibody for MUC5AC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate solution to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the MUC5AC standards.
-
Calculate the concentration of MUC5AC in the apical washes from the standard curve.
-
Determine the inhibitory effect of this compound on agonist-induced MUC5AC secretion.
-
Data Presentation:
| Treatment | MUC5AC Concentration (ng/mL) (Mean ± SD) | % Inhibition of Stimulated Secretion |
| Basal (Unstimulated) | Value | N/A |
| Secretagogue (e.g., ATP) | Value | 0 |
| Secretagogue + Ipratropium (10 nM) | Value | Value |
| Secretagogue + Ipratropium (100 nM) | Value | Value |
| Secretagogue + Ipratropium (1 µM) | Value | Value |
| Secretagogue + Ipratropium (10 µM) | Value | Value |
| Secretagogue + Ipratropium (100 µM) | Value | Value |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dose response of ipratropium assessed by two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Ipratropium Bromide for In Vitro Research: A Detailed Guide to Dosage, Concentration, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ipratropium (B1672105) bromide in various in vitro studies. This document details recommended dosages and concentrations, outlines experimental protocols for key applications, and illustrates the underlying signaling pathways.
Summary of Ipratropium Bromide's Mechanism of Action
This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1] Its primary therapeutic effect in respiratory diseases stems from the blockade of M3 receptors on airway smooth muscle and submucosal glands.[1][2] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates bronchoconstriction and mucus secretion.[2][3] By blocking these receptors, this compound leads to bronchodilation and reduced mucus production.
The signaling cascade initiated by acetylcholine binding to M3 receptors involves the activation of Gq-family G proteins, which in turn stimulate phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.[4] this compound disrupts this pathway by preventing the initial binding of acetylcholine.
Quantitative Data: Dosage and Concentration for In Vitro Studies
The optimal concentration of this compound for in vitro studies is dependent on the cell type, experimental model, and the specific endpoint being measured. The following tables summarize reported concentrations from various studies.
| Application | Cell/Tissue Type | Concentration Range | Key Findings | Reference |
| Receptor Binding Affinity | Human Airway Smooth Muscle Membranes | Ki: 0.5 - 3.6 nM | High affinity for muscarinic receptors. | [4] |
| Receptor Binding Affinity | Rat Cerebral Cortex Membranes | IC50: 1.7 nM (M3), 2.0 nM (M2), 2.9 nM (M1) | Non-selective antagonist with high affinity for all three muscarinic receptor subtypes. | [5] |
| Smooth Muscle Relaxation | Feline Bronchial Smooth Muscle | Concentration-dependent | Effective relaxation of acetylcholine-contracted bronchi. Potency ranked higher than several β-agonists. | [1] |
| Anti-inflammatory Effects | Human Monocytic THP-1 Cells | 1 x 10⁻⁸ M, 1 x 10⁻⁷ M, 1 x 10⁻⁶ M | Reduction in LPS-stimulated IL-6 and TNF-α secretion. | |
| Mucus Permeation | In Vitro Mucus Layer on Transwell® Inserts | 10 mM | Demonstrated diffusion across the mucus layer. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
References
- 1. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Ipratropium Bromide in the Study of Bronchoconstriction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium (B1672105) bromide is a non-selective muscarinic receptor antagonist widely employed in both clinical practice and preclinical research to investigate the mechanisms of bronchoconstriction. As a quaternary ammonium (B1175870) derivative of atropine, it possesses poor systemic absorption when inhaled, making it a valuable tool for studying localized effects within the airways. This document provides detailed application notes and experimental protocols for the use of ipratropium bromide in bronchoconstriction research, targeting professionals in drug development and respiratory science.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of acetylcholine (B1216132) (ACh) to muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. While it binds with similar affinity to M1, M2, and M3 receptor subtypes, its primary bronchodilatory action is attributed to the antagonism of M3 receptors.[1]
Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system in the airways, plays a crucial role in regulating bronchomotor tone.[2][3] The binding of ACh to M3 receptors on airway smooth muscle initiates a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound blocks this interaction, thereby preventing the downstream signaling events and promoting bronchodilation.[1][4][5]
Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction
The binding of acetylcholine to the M3 muscarinic receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade within the airway smooth muscle cell.
Quantitative Data
The following table summarizes key quantitative parameters for this compound from various in vitro and in vivo studies. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Species/System | Receptor Subtype(s) | Reference |
| IC₅₀ | 2.9 nM | Cell-free assay | M1 | [6] |
| 2.0 nM | Cell-free assay | M2 | [6] | |
| 1.7 nM | Cell-free assay | M3 | [6] | |
| Kᵢ | 0.5 - 3.6 nM | Human peripheral lung and airway smooth muscle | M1, M2, M3 | [7] |
| ~1 nM | Rat lung | Muscarinic (non-selective) | [8] | |
| pA₂ | 8.16 - 9.09 | - | M2 | [7] |
| 10.31 - 11 | - | M1/M3 | [7] | |
| Effective Dose (in vivo) | 1.0 µg/kg (i.v.) | Guinea pig | - | [3] |
| Clinical Dose (human) | 40 µg (inhaled) | Human | - | [4][9] |
| Effect on FEV₁ (human) | ~10% increase | Human (acute asthma) | - | [10] |
Experimental Protocols
In Vivo Model: Methacholine-Induced Bronchoconstriction in Guinea Pigs
This protocol describes the induction of bronchoconstriction using methacholine (B1211447) and its inhibition by this compound in anesthetized and ventilated guinea pigs.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Anesthetics (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, i.p.)
-
Tracheal cannula
-
Small animal ventilator
-
Aerosol delivery system (nebulizer)
-
Pressure transducer to measure airway pressure
-
Data acquisition system
-
Methacholine chloride solution (0.01 - 1.0 mg/mL in saline)
-
This compound solution (e.g., 0.01 - 1.0 µg/kg for intravenous administration or appropriate concentration for nebulization)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with pentobarbital sodium.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the animal to a small animal ventilator. Set the tidal volume to 8-10 mL/kg and the respiratory rate to 60-70 breaths/minute.
-
Catheterize the jugular vein for intravenous drug administration.
-
Monitor and record baseline airway pressure.
-
-
This compound Administration:
-
Administer this compound or vehicle (saline) intravenously or via nebulization.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to take effect.
-
-
Methacholine Challenge:
-
Administer increasing concentrations of methacholine aerosol for a fixed duration (e.g., 30-60 seconds) at set intervals.
-
Record the peak increase in airway pressure following each methacholine concentration.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each methacholine concentration.
-
Construct dose-response curves for methacholine in the presence and absence of this compound.
-
Determine the EC₅₀ of methacholine in both conditions to quantify the antagonistic effect of this compound.
-
In Vitro Model: Isolated Guinea Pig Tracheal Ring Preparation
This protocol details the use of an organ bath to measure the contractile response of isolated tracheal smooth muscle to a bronchoconstrictor and the inhibitory effect of this compound.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Methacholine chloride
-
This compound
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig and excise the trachea.
-
Place the trachea in cold Krebs-Henseleit solution.
-
Carefully dissect away connective tissue and cut the trachea into 2-3 mm wide rings.
-
Suspend each ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 1-1.5 g) to the tracheal rings.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Protocol:
-
Pre-incubate the tracheal rings with a specific concentration of this compound or vehicle for a set time (e.g., 30 minutes).
-
Induce contraction by adding a submaximal concentration of methacholine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to generate a concentration-response curve for relaxation.
-
Alternatively, after pre-incubation with this compound, generate a cumulative concentration-response curve for methacholine to determine the shift in potency.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contracted tone.
-
Calculate the IC₅₀ for this compound-induced relaxation.
-
If performing a Schild analysis, calculate the pA₂ value to determine the affinity of this compound for the muscarinic receptors.
-
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of cholinergic mechanisms in bronchoconstriction. Its well-characterized antagonism of muscarinic receptors, particularly M3, provides a reliable method for dissecting the role of the parasympathetic nervous system in airway smooth muscle contraction. The detailed protocols and quantitative data presented in these application notes offer a robust framework for researchers and drug development professionals to design and execute preclinical studies aimed at understanding and treating bronchoconstrictive diseases.
References
- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 2. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. Activation of phospholipase C beta 2 by the alpha and beta gamma subunits of trimeric GTP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. Respiratory mechanics in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ipratropium (B1672105) bromide is a synthetic anticholinergic agent used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The analysis of Ipratropium bromide and its related compounds is critical for quality control during manufacturing and for stability studies of pharmaceutical formulations.[1][3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity. This document provides detailed application notes and protocols for various reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its process-related impurities and degradation products.
I. HPLC Methods for Analysis of this compound and Related Compounds
Several RP-HPLC methods have been developed and validated for the determination of this compound and its related substances. The following tables summarize the key chromatographic conditions and quantitative data from selected methods, allowing for easy comparison.
Table 1: Summary of HPLC Methods and Chromatographic Conditions
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[5][7] | Method 4[8][9] | Method 5 (USP)[10] |
| Column | Kromasil ODS C18 (150 x 4.6 mm, 5 µm) | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) | Inertsil C8-3 (250 x 4.6 mm, 5 µm) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | L1 packing (e.g., C18), (150 x 3.9 mm, 4 µm) |
| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (60:40 v/v) | A: Methanol:Acetonitrile:TFA (500:500:0.3 v/v/v)B: 0.3% TFA in water (v/v) | A: 2.5g KH2PO4 + 2.87g Heptane-1-sulfonic acid sodium salt in 1L water (pH 4)B: Acetonitrile | 0.1% Trifluoroacetic acid:Acetonitrile (70:30 v/v) | Methanol:Buffer (13:87 v/v) |
| Elution Mode | Isocratic | Gradient | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 220 nm | 210 nm | 210 nm | 220 nm |
| Column Temp. | Not Specified | 30 °C | Not Specified | Not Specified | 30 °C |
| Injection Vol. | Not Specified | 20 µL | Not Specified | 10 µL | 5 µL |
Table 2: Summary of Quantitative Performance Data
| Parameter | Method 1[4][5] | Method 2[6] | Method 4[8][9] | Method for Ipratropium & Levosalbutamol[11] |
| Linearity Range | 20-120 µg/mL | Not Specified | 24-56 µg/mL | 2-6 µg/mL |
| Correlation Coeff. (r²) | 0.9958 | > 0.9939 | 0.999 | 1.000 |
| LOD | Not Specified | Not Specified | 1.15 µg/mL | 1.27 µg/mL |
| LOQ | Not Specified | Not Specified | 3.49 µg/mL | 3.81 µg/mL |
| Mean Recovery | 99.8% | 98.2-102.0% | 99.03-100.08% | Not Specified |
| Retention Time (min) | 3.7 | Not Specified | 2.50 | 5.206 |
II. Experimental Protocols
The following are detailed protocols for the preparation of solutions and the execution of the HPLC analysis for this compound.
Protocol 1: Isocratic RP-HPLC Method for this compound Assay
This protocol is based on a simple isocratic RP-HPLC method suitable for the routine quality control of this compound bulk drug.[4][5]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
2. Preparation of Solutions:
-
Phosphate Buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to a desired concentration (e.g., 0.05 M) and adjust the pH as needed.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Potassium dihydrogen phosphate buffer in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.[4][5]
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the concentration range of 20-120 µg/mL.[4][5]
-
Sample Preparation: Accurately weigh a quantity of the bulk drug or formulation equivalent to 25 mg of this compound and prepare a 1000 µg/mL solution in the mobile phase. Dilute further to fall within the calibration range.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Potassium dihydrogen phosphate buffer (60:40 v/v)[4][5]
-
Injection Volume: 20 µL (typical)
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Gradient RP-HPLC Method for this compound and Related Substances
This protocol describes a gradient method for the separation of this compound from its known related compounds and degradation products, making it suitable for stability studies.[3][6]
1. Materials and Reagents:
-
This compound RS and standards of related compounds (e.g., Tropic acid, N-isopropyl-nor-atropine)[1][3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a mixture of Methanol, Acetonitrile, and TFA in the ratio of 500:500:0.3 (v/v/v).[6]
-
Mobile Phase B: Prepare a 0.3% (v/v) solution of TFA in water.[6]
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using an appropriate diluent (e.g., a mixture of mobile phases).
3. Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm)[6]
-
Flow Rate: 1.2 mL/min[6]
-
Detection: UV at 220 nm[6]
-
Column Temperature: 30 °C[6]
-
Injection Volume: 20 µL[6]
-
Gradient Program: [6]
-
0-32 min: Linear gradient from 10% A to 35% A
-
32-36 min: Isocratic at 35% A
-
36-42 min: Linear gradient from 35% A to 10% A
-
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (diluent) to ensure no interfering peaks.
-
Inject the standard mixture to determine the retention times and resolution of the related compounds.
-
Inject the sample solution.
-
Identify and quantify the related substances in the sample.
III. Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC analysis of this compound.
Caption: Isocratic HPLC analysis workflow for this compound.
Caption: Gradient HPLC workflow for related substances analysis.
IV. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[7][12] this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[4][7] The developed HPLC method should be able to resolve the degradation products from the parent drug and other impurities.[1][13]
Example of Stress Conditions: [4][5]
-
Acidic hydrolysis: Reflux with 0.1 N HCl.
-
Alkaline hydrolysis: Reflux with 0.1 N NaOH.
-
Oxidative degradation: Treatment with 3% hydrogen peroxide.
-
Thermal degradation: Heating the solid drug at a specified temperature.
The results of these studies help in understanding the degradation pathways of this compound and ensure that the analytical method is specific for the intact drug.[12]
V. Conclusion
The HPLC methods described provide robust and reliable approaches for the analysis of this compound and its related compounds. The choice of method will depend on the specific application, whether it is for routine quality control assay or for a comprehensive stability study. Proper validation of the selected method in accordance with ICH guidelines is crucial to ensure accurate and precise results.[5][7]
References
- 1. The separation of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and this compound in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.info [biomedres.info]
- 9. biomedres.info [biomedres.info]
- 10. This compound [drugfuture.com]
- 11. ijrpc.com [ijrpc.com]
- 12. sierrajournals.com [sierrajournals.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioassays of Inhaled Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of inhaled Ipratropium bromide. The described bioassays are designed to assess the potency, permeability, and potential cytotoxicity of this compound formulations using relevant human respiratory epithelial cell models.
Introduction
This compound is a short-acting muscarinic antagonist (SAMA) widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It competitively and non-selectively inhibits muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily the M3 subtype located on airway smooth muscle cells.[2][3] This antagonism prevents acetylcholine-induced bronchoconstriction by inhibiting the production of cyclic guanosine (B1672433) monophosphate (cGMP), ultimately leading to airway relaxation.[1][3]
In vitro bioassays are crucial tools in the development and quality control of inhaled drug products. They provide a platform to screen formulations, determine bioequivalence, and investigate potential toxic effects in a controlled environment, reducing the reliance on in vivo studies.[4] This document outlines key in vitro assays for characterizing inhaled this compound, utilizing human lung epithelial cell lines such as Calu-3 and BEAS-2B. These cell lines can be cultured to form polarized monolayers that mimic the airway epithelial barrier.[5][6]
Key In Vitro Bioassays for this compound
A comprehensive in vitro evaluation of inhaled this compound should encompass assessments of its pharmacodynamic activity, permeability across the respiratory epithelium, and potential for cytotoxicity. The following assays are recommended:
-
Functional Antagonism (Calcium Flux Assay): To determine the potency of this compound in blocking the M3 muscarinic receptor.
-
Epithelial Barrier Integrity (Transepithelial Electrical Resistance - TEER): To assess the integrity of the in vitro lung epithelial cell monolayer, a prerequisite for permeability studies.
-
Permeability Assay: To evaluate the transport of this compound across the respiratory epithelial barrier.
-
Cytotoxicity Assay (LDH Release): To determine the potential for this compound or formulation excipients to cause cell damage.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described in vitro bioassays.
Table 1: Functional Antagonism of this compound
| Cell Line | Assay Type | Agonist | This compound IC50 |
| BEAS-2B | Calcium Flux | Carbachol (1 µM) | 1.5 nM |
Table 2: Epithelial Barrier Integrity and Permeability
| Cell Line | Culture Condition | TEER (Ω·cm²) | This compound Papp (cm/s) |
| Calu-3 | Air-Liquid Interface (21 days) | > 500 | 1.6 x 10⁻⁷[1] |
Papp: Apparent Permeability Coefficient
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time | This compound LC50 |
| A549 | LDH Release | 24 hours | > 100 µM |
LC50: Lethal Concentration, 50%
Signaling Pathway and Experimental Workflows
Experimental Protocols
Cell Culture: Calu-3 Air-Liquid Interface (ALI) Model
This protocol describes the culture of Calu-3 cells on Transwell® inserts to form a differentiated and polarized epithelial monolayer.
Materials:
-
Calu-3 cell line (ATCC® HTB-55™)
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Transwell® permeable supports (0.4 µm pore size)
-
Fibronectin/Collagen/BSA coating solution
Procedure:
-
Pre-coat the apical side of the Transwell® inserts with the fibronectin/collagen/BSA solution and incubate overnight at 37°C.
-
Seed Calu-3 cells onto the coated Transwell® inserts at a density of 1 x 10⁵ cells/cm² in the apical chamber. Add complete MEM to both the apical and basolateral chambers.
-
Culture the cells in submerged conditions for 5-7 days, changing the medium every 2-3 days.
-
To establish the Air-Liquid Interface (ALI), carefully remove the medium from the apical chamber.
-
Continue to culture the cells with medium only in the basolateral chamber for at least 21 days to allow for differentiation. Change the basolateral medium every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is for assessing the integrity of the Calu-3 cell monolayer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM™) with "chopstick" electrodes
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Equilibrate the cell culture plate to room temperature for 15-30 minutes.
-
Add pre-warmed sterile PBS to both the apical (200 µL) and basolateral (500 µL) chambers.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading (Ω) once it stabilizes.
-
Measure the resistance of a blank, cell-free Transwell® insert coated in the same manner.
-
Calculate the TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Surface area of the insert (cm²)
Functional Antagonism: Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in BEAS-2B cells.
Materials:
-
BEAS-2B cells
-
Fluo-4 AM calcium indicator dye
-
Carbachol (muscarinic agonist)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Procedure:
-
Seed BEAS-2B cells in a 96-well plate and culture until confluent.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Use a fluorescence plate reader with kinetic reading capabilities to measure the baseline fluorescence.
-
Add a fixed concentration of Carbachol (e.g., 1 µM) to all wells and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the inhibitory effect of this compound.
-
Calculate the IC50 value from the concentration-response curve.
Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell membrane damage by measuring the release of LDH into the culture medium.
Materials:
-
LDH cytotoxicity detection kit
-
A549 or BEAS-2B cells
-
This compound
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified exposure time (e.g., 24 hours).
-
Include untreated cells as a negative control (spontaneous LDH release) and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a set time, followed by measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The in vitro bioassays detailed in these application notes provide a robust framework for the preclinical evaluation of inhaled this compound. By utilizing relevant human respiratory cell models and standardized protocols, researchers can obtain reliable data on the drug's potency, permeability, and safety profile. This information is invaluable for formulation optimization, bioequivalence assessment, and regulatory submissions.
References
- 1. Applicability of RPMI 2650 and Calu-3 Cell Models for Evaluation of Nasal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editxor.com [editxor.com]
- 3. patrols-h2020.eu [patrols-h2020.eu]
- 4. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulization of Ipratropium Bromide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of nebulized ipratropium (B1672105) bromide in preclinical research settings. Detailed protocols for nebulization in rodent models of respiratory disease, along with methods for assessing efficacy, are outlined to ensure reproducible and reliable experimental outcomes.
Introduction
Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) widely used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][] In preclinical research, nebulization serves as a critical method for delivering this compound directly to the lungs of animal models, allowing for the investigation of its therapeutic effects and underlying mechanisms of action.[3][4]
Mechanism of Action
This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][5] In the airways, acetylcholine released from the vagus nerve binds to M3 muscarinic receptors on bronchial smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[6][7] this compound blocks this interaction, leading to bronchodilation.[8][9]
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC).[6][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle contraction.[10][11] this compound's blockade of the M3 receptor prevents this cascade. Additionally, cholinergic stimulation increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), which also contributes to smooth muscle contraction.[1][] By blocking the muscarinic receptor, this compound prevents this increase in cGMP, further promoting relaxation of the airway smooth muscle.[1][9]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the preclinical use of nebulized this compound.
Table 1: Preclinical Toxicology Data for this compound
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | > 1000 mg/kg | [6] |
| Rat | Oral | ~1700 mg/kg | [6] |
| Dog | Oral | ~400 mg/kg | [6] |
| Rat | Inhalation (4 hours) | No mortality at 0.05 mg/kg | [12] |
| Rabbit | Inhalation | No adverse reproductive effects at 1.8 mg/kg/day | [12] |
Table 2: Example Nebulization Parameters for this compound in a Mouse Model of Bronchoconstriction
| Parameter | Value | Reference |
| Nebulizer Type | Jet Nebulizer | [3] |
| Drug Concentration | 1 mg/mL in 0.9% normal saline | [3] |
| Syringe Pump Flow Rate | 1 mL/min | [3] |
| Air Flow to Nebulizer | 10 L/min | [3] |
| Exposure Duration | 5, 15, or 45 minutes | [3] |
| Aerosol Concentration | 0.5 µg/L | [13] |
| Calculated Deposited Dose (5 min) | 0.1 µg/kg | [13] |
| Calculated Deposited Dose (15 min) | 0.3 µg/kg | [13] |
| Calculated Deposited Dose (45 min) | 0.9 µg/kg | [13] |
| Mass Median Aerodynamic Diameter (MMAD) | 1.7 µm | [13] |
| Geometric Standard Deviation (GSD) | 1.5 | [13] |
Table 3: Recommended Aerosol Particle Size for Rodent Inhalation Studies
| Parameter | Recommended Value | Rationale | Reference |
| Mass Median Aerodynamic Diameter (MMAD) | 1-3 µm | Optimal for deep lung deposition in rodents. | [14] |
| Geometric Standard Deviation (GSD) | < 2.5 | Indicates a relatively uniform particle size distribution for consistent deposition. | [14] |
Experimental Protocols
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for preclinical efficacy testing.
Protocol 1: Nebulization of this compound in a Mouse Model of Asthma
This protocol is adapted from a study investigating the effect of nebulized this compound on methacholine-induced bronchoconstriction in mice.[3]
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Jet nebulizer
-
Syringe pump
-
Nose-only inhalation exposure system for mice
-
Pressurized air source
-
Analytical balance and weighing supplies
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in sterile 0.9% saline.[3] Ensure the powder is completely dissolved. Protect the solution from light.
-
Nebulizer Setup:
-
Fill a syringe with the this compound solution and place it in a syringe pump.
-
Connect the syringe to the jet nebulizer according to the manufacturer's instructions.
-
Set the syringe pump to deliver the solution to the nebulizer at a constant flow rate of 1 mL/min.[3]
-
Connect the nebulizer to a pressurized air source with a flow rate of 10 L/min.[3]
-
-
Animal Exposure:
-
Place the mice in the nose-only exposure chambers. Allow for a brief acclimatization period.
-
Initiate the nebulization and expose the mice for the desired duration (e.g., 5, 15, or 45 minutes).[3]
-
A control group of mice should be exposed to nebulized saline under the same conditions.
-
-
Post-Exposure Assessment: Following the nebulization period, proceed with efficacy assessments such as lung function testing.
Protocol 2: Nebulization of this compound in a Rat Model of COPD
This protocol is based on a study that investigated the effects of inhaled this compound in a rat model of COPD induced by sulfur dioxide exposure.[4]
Materials:
-
This compound inhalation solution (0.025%) or prepare a 0.25 mg/mL solution from powder in sterile saline.[4][15]
-
Airtight inhalation chamber for rats
-
Nebulizer (jet or vibrating mesh)
-
Pressurized air or oxygen source
Procedure:
-
Solution Preparation: Use a commercially available 0.025% this compound solution or prepare a 0.25 mg/mL solution in sterile saline.[4][15]
-
Nebulizer and Chamber Setup:
-
Place the required volume of the this compound solution into the nebulizer.
-
Connect the nebulizer to the inhalation chamber and the pressurized gas source.
-
-
Animal Exposure:
-
Place the rats in the airtight chamber.
-
Administer the aerosolized this compound for 20 minutes, twice daily.[4]
-
A control group should be exposed to nebulized saline.
-
-
Long-term Studies: For chronic studies, this procedure can be repeated over several weeks.[4] Efficacy can be assessed at various time points.
Efficacy Assessment Protocols
Protocol 3: Assessment of Lung Function in Mice using Invasive Plethysmography
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheostomy cannula
-
Mechanical ventilator for small animals (e.g., FlexiVent)
-
Nebulizer for delivering bronchoconstrictors (e.g., methacholine)
-
Data acquisition and analysis software
Procedure:
-
Anesthesia and Tracheostomy: Anesthetize the mouse and perform a tracheostomy to insert a cannula.
-
Mechanical Ventilation: Connect the mouse to a mechanical ventilator.
-
Baseline Measurement: Obtain baseline lung function measurements, such as airway resistance (Rrs) and compliance (Crs).
-
Bronchoconstrictor Challenge: Expose the mouse to nebulized methacholine (B1211447) at increasing concentrations to induce bronchoconstriction.
-
This compound Administration: After establishing bronchoconstriction, administer nebulized this compound as described in Protocol 1.
-
Post-Treatment Measurement: Measure lung function again to assess the reversal of bronchoconstriction by this compound.
Protocol 4: Bronchoalveolar Lavage (BAL) in Rodents
Materials:
-
Anesthesia
-
Surgical instruments for dissection
-
Tracheal cannula
-
Syringe with cold, sterile phosphate-buffered saline (PBS)
-
Centrifuge and tubes for sample collection
Procedure:
-
Anesthesia and Trachea Exposure: Anesthetize the animal and surgically expose the trachea.
-
Cannulation: Insert a cannula into the trachea and secure it.
-
Lavage:
-
Slowly instill a specific volume of cold PBS into the lungs via the cannula.
-
Gently aspirate the fluid back into the syringe. The recovered fluid is the bronchoalveolar lavage fluid (BALF).
-
Repeat the instillation and aspiration process several times with fresh PBS to obtain an adequate sample volume.
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).
-
Protocol 5: Histopathological Analysis of Lung Tissue
Materials:
-
Euthanasia agent
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin (B1166041) embedding equipment
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin - H&E)
-
Microscope
Procedure:
-
Tissue Collection and Fixation: Following the experimental endpoint, euthanize the animal and carefully dissect the lungs. Inflate the lungs with a fixative at a constant pressure and then immerse them in the fixative for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed lung tissue through a series of alcohol grades, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome. Mount the sections on glass slides and stain with H&E to visualize the overall lung architecture and inflammatory cell infiltration.[16][17]
-
Microscopic Examination: Examine the stained sections under a light microscope to assess pathological changes such as inflammation, airway remodeling, and emphysema.[16][17]
Conclusion
The nebulization of this compound is a valuable tool in preclinical respiratory research. The protocols and data presented in these application notes provide a framework for conducting robust and reproducible studies to evaluate the efficacy and mechanisms of this important bronchodilator. Careful attention to experimental details, including nebulizer selection and characterization, accurate dosing, and appropriate efficacy assessment methods, is crucial for obtaining meaningful results.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaline.co.il [pharmaline.co.il]
- 13. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility and stability of Ipratropium bromide in experimental solutions.
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Ipratropium (B1672105) Bromide in experimental settings. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful preparation and use of Ipratropium Bromide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder.[1] It is freely soluble in water and lower alcohols like methanol (B129727) and ethanol (B145695).[2][3][4] However, it is insoluble or relatively insoluble in non-polar organic solvents such as ether, chloroform, methylene (B1212753) chloride, and benzene.[1][2][5] As a quaternary ammonium (B1175870) compound, it exists in an ionized state in aqueous solutions.[1][3][4]
Q2: What is the expected pH of an aqueous this compound solution?
A2: The pH of a 1% (w/v) solution of this compound in water is typically between 5.0 and 7.5.[2] Commercially available inhalation solutions are often adjusted to a pH of 3.4 (in a range of 3.0 to 4.0) with hydrochloric acid to enhance stability.[1][3][4]
Q3: How stable is this compound in solution?
A3: this compound is fairly stable in neutral and acidic aqueous solutions.[2][5] However, it undergoes rapid hydrolysis of the ester bond in alkaline (basic) solutions.[2][5][6] Therefore, maintaining a neutral to acidic pH is critical for the stability of your experimental solutions. For long-term storage, solutions should be protected from light.[7]
Q4: Can I mix this compound with other compounds in my experiment?
A4: Co-formulations are common, but compatibility must be verified. For instance, this compound can be mixed with albuterol or metaproterenol (B1677457) in a nebulizer if used within one hour.[3] However, mixing solutions containing the preservative benzalkonium chloride with cromolyn (B99618) inhalation solution can cause the solution to become cloudy.[8] Always perform small-scale compatibility tests before preparing large batches of mixed solutions.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur due to several factors, including solvent choice, concentration, pH, or temperature. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. The choice of co-solvents and their ratios is critical, especially in complex systems like pressurized metered-dose inhalers (pMDIs) where high concentrations of ethanol can be required to prevent precipitation in the presence of HFA propellants.[9]
Data Presentation: Solubility & Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Quantitative Data (if available) | Citations |
| Water | Freely Soluble | 100 mg/mL | [1][3] |
| Methanol | Freely Soluble | - | [1][9] |
| Ethanol | Freely Soluble / Slightly Soluble | - | [1][5][9] |
| Lower Alcohols | Freely Soluble | - | [3][4] |
| DMSO | Soluble | ≥ 35 mg/mL | |
| Chloroform | Insoluble | - | [1][2][5] |
| Ether | Insoluble | - | [2][5][6] |
| Isopropyl Alcohol | Insoluble | - | [1] |
| Benzene | Insoluble | - | [1] |
Note: "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Table 2: Stability Profile of this compound Solutions
| Condition | Observation | Recommendations | Citations |
| Alkaline pH | Rapidly hydrolyzed. | Maintain pH in the acidic to neutral range. Commercial solutions are buffered to pH 3.4. | [2][5][6][10] |
| Acidic/Neutral pH | Fairly stable. | Ideal for solution preparation and short-term storage. | [2][5] |
| Temperature | Formulations should not be stored above 30°C (86°F) and should not be frozen. | Store at controlled room temperature (20-25°C or 68-77°F) unless otherwise specified. | [2][4] |
| Light | Protect solutions from light. | Store solutions in amber vials or protect from light to prevent potential photodegradation. | [7][11] |
| Admixture | Retained >90% concentration for 5 days when mixed 1:1 with salbutamol (B1663637) nebulizer solution. | Stable for short periods at 4°C and 22°C (with and without light). | [11] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution (0.1 mg/mL)
-
Materials: this compound reference standard (USP or equivalent), volumetric flask, analytical balance, appropriate diluent (e.g., Methanol/Buffer mixture (13:87) as per USP).[7]
-
Procedure: a. Accurately weigh the required amount of this compound powder. b. Transfer the powder to a clean volumetric flask of the desired final volume. c. Add a portion of the diluent to the flask (approximately 50-70% of the final volume). d. Agitate the flask to dissolve the powder. Sonication can be used to aid dissolution.[7] e. Once fully dissolved, add the diluent to the calibration mark on the volumetric flask. f. Invert the flask several times to ensure the solution is homogeneous. g. Protect the final solution from light.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is adapted from published methods for determining this compound concentration.[9]
-
Chromatographic Conditions:
-
Procedure: a. Prepare standard solutions of known this compound concentrations to create a calibration curve. b. Prepare samples from your experimental or stability study solutions, diluting as necessary to fall within the calibration range. c. Inject the standards and samples onto the HPLC system. d. Quantify the this compound peak area in the samples against the calibration curve to determine the concentration. A decrease in concentration over time indicates degradation.
Troubleshooting Guides & Visualizations
Troubleshooting Precipitation Issues
If you observe precipitation or cloudiness in your this compound solution, follow this decision-making workflow.
Caption: Troubleshooting workflow for this compound solution precipitation.
Experimental Workflow: Solution Preparation & Verification
This diagram outlines the standard procedure for preparing an experimental solution and verifying its concentration.
Caption: Standard workflow for preparing and verifying an experimental solution.
References
- 1. This compound Inhalation Solution, 0.02% For Inhalation Use Only – Not for Injection. Rx only PRESCRIBING INFORMATION [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhalation Solution [dailymed.nlm.nih.gov]
- 4. This compound Inhalation Solution, USP 0.02% Rx only PRESCRIBING INFORMATION FOR INHALATION USE ONLY–NOT FOR INJECTION. [dailymed.nlm.nih.gov]
- 5. This compound CAS#: 22254-24-6 [m.chemicalbook.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. uspnf.com [uspnf.com]
- 8. drugs.com [drugs.com]
- 9. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015065219A1 - this compound solution - Google Patents [patents.google.com]
- 11. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Overcoming Challenges in Ipratropium Bromide In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ipratropium (B1672105) bromide in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when administering ipratropium bromide to animals?
A1: The primary challenges with this compound in in vivo studies revolve around its low systemic absorption following inhalation and oral administration.[1][2] Achieving consistent and therapeutic lung deposition can be difficult, and the formulation's stability, especially in nebulizers, is a critical factor to consider.[3][4] Researchers may also observe variability in efficacy depending on the animal model and the timing of administration.[5]
Q2: What are the expected pharmacokinetic properties of this compound in common animal models?
A2: this compound, being a quaternary ammonium (B1175870) compound, is poorly absorbed from the gastrointestinal tract and the lungs into the systemic circulation.[1][6] Autoradiographic studies in rats have shown that it does not penetrate the blood-brain barrier.[1][7] The elimination half-life is approximately 2 hours after intravenous or inhalation administration in rats.[1][8] For detailed pharmacokinetic parameters in rats and dogs, please refer to the data summary table below.
Q3: What are the known side effects of this compound in animals?
A3: In animal studies, high doses of this compound can lead to anticholinergic side effects such as dry mouth, mydriasis (dilation of the pupils), and gastrointestinal issues.[2] Paradoxical bronchospasm, although rare, has been observed with inhaled this compound and can be life-threatening.[7] It is crucial to monitor animals for any signs of respiratory distress or unexpected behavioral changes.
Q4: Can this compound solution be mixed with other nebulized drugs for co-administration?
A4: Studies have shown that this compound nebulizer solution is physically and chemically stable when mixed with other commonly used respiratory drugs like salbutamol (B1663637) for a short period (e.g., up to five days under appropriate storage conditions).[9] However, it is always recommended to verify the compatibility of specific formulations and to prepare fresh admixtures for each experiment to ensure stability and efficacy.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent efficacy (bronchodilation) | 1. Inadequate Lung Deposition: Improper administration technique (e.g., incorrect nebulizer settings, poor animal restraint). 2. Formulation Issues: Instability of the this compound solution, incorrect concentration. 3. Animal Model Variability: The specific animal model may not be sensitive to anticholinergic treatment, or there may be diurnal variations in airway responsiveness.[5] 4. Timing of Administration: The therapeutic window might be missed in relation to the induced bronchoconstriction. | 1. Optimize Administration: Ensure the nebulizer generates particles in the optimal respirable range (1-5 µm). Use appropriate animal restraint and delivery systems (e.g., nose-only exposure chamber) to maximize inhalation. 2. Verify Formulation: Prepare fresh solutions for each experiment. Confirm the concentration of this compound using a validated analytical method (e.g., HPLC).[10] 3. Refine Animal Model: Consider the specific characteristics of your animal model. For asthma models, be aware of potential diurnal variations in airway hyperreactivity and standardize the time of day for experiments.[5] 4. Adjust Timing: Administer this compound prophylactically before inducing bronchoconstriction to assess its protective effects. |
| Unexpected Adverse Events (e.g., respiratory distress, agitation) | 1. Paradoxical Bronchospasm: A rare but serious adverse effect of inhaled bronchodilators.[7] 2. Anticholinergic Side Effects: High doses can lead to systemic effects like dry mouth, blurred vision (indicated by altered behavior), and urinary retention.[11] 3. Formulation Excipients: Other components in the formulation could be causing irritation or an allergic reaction. | 1. Immediate Discontinuation: If paradoxical bronchospasm is suspected, immediately stop the administration of this compound and provide supportive care. 2. Dose Reduction: If systemic anticholinergic effects are observed, consider reducing the dose. Ensure the formulation is delivered locally to the lungs with minimal systemic absorption. 3. Review Formulation: Use a simple, well-characterized formulation (e.g., this compound in sterile saline) to minimize the risk of excipient-related adverse events. |
| Difficulty in Quantifying Plasma Concentrations | 1. Low Systemic Bioavailability: Due to its poor absorption, plasma concentrations of this compound are often very low.[1] 2. Inadequate Analytical Sensitivity: The analytical method used may not be sensitive enough to detect the low circulating levels of the drug. | 1. Optimize Dosing Route for PK: For pharmacokinetic studies, consider intravenous administration to ensure measurable plasma concentrations.[12] 2. Use a Highly Sensitive Assay: Employ a validated, high-sensitivity analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for plasma sample analysis.[3][13] Refer to the detailed protocol below. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Animals
| Parameter | Rat | Dog |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Elimination Half-life (t½) | ~1.9 - 2.0 hours[1][12] | ~3.4 hours[12] |
| Renal Excretion (% of IV dose) | ~58%[12] | ~55%[12] |
| Biliary Excretion (% of IV dose) | ~17.7%[12] | - |
| Route of Administration | Oral | Oral |
| Absorption | ~12%[12] | ~38%[12] |
| Renal Excretion (% of oral dose) | ~5.5%[12] | ~28%[12] |
| Biliary Excretion (% of oral dose) | ~3.2%[12] | - |
Note: Data is compiled from studies using radiolabeled this compound.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.
-
Inhalation: Place the rat in a nose-only exposure chamber and deliver a nebulized solution of this compound for a fixed duration.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[14]
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Sample Preparation: Perform solid-phase extraction of the plasma samples to isolate ipratropium.[13]
-
LC-MS/MS Analysis: Quantify the concentration of ipratropium in the plasma samples using a validated LC-MS/MS method.[3][13]
-
Column: Shiseido Capcell Pak CR column (SCX:C18 =1:4, 150mm×2.0mm, 5μm) or equivalent.[13]
-
Mobile Phase: Methanol/water (85:15, v/v) containing 20 mmol/L ammonium formate (B1220265) and 0.1% formic acid.[13]
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM).[13]
-
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: Evaluation of this compound Efficacy in a Guinea Pig Model of Asthma
Objective: To assess the protective effect of this compound against bronchoconstriction in a guinea pig model of asthma.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound
-
Bronchoconstricting agent (e.g., histamine (B1213489) or acetylcholine)
-
Anesthesia (e.g., urethane)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Preparation: Acclimatize guinea pigs for at least one week.
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pig with urethane. Perform a tracheostomy and cannulate the trachea for mechanical ventilation and measurement of airway resistance.
-
Baseline Measurement: Place the anesthetized guinea pig in a whole-body plethysmograph and record baseline airway resistance and dynamic compliance.
-
Drug Administration: Administer nebulized this compound or vehicle control to the guinea pig for a fixed duration.
-
Bronchoconstriction Challenge: After a set pre-treatment time (e.g., 15 minutes), administer an intravenous infusion of a bronchoconstricting agent (e.g., histamine) to induce bronchospasm.[15]
-
Measurement of Airway Response: Continuously monitor and record airway resistance and dynamic compliance throughout the challenge.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response by this compound compared to the vehicle control group.
Mandatory Visualization
Caption: this compound's mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of this compound to modify the diurnal variation of asthma in asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. DailyMed - this compound AND ALBUTEROL SULFATE solution [dailymed.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of a quaternary ammonium drug: this compound by LC/ESI-MS(n) in horse plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. This compound nebuliser solution | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. [Studies on the pharmacokinetics and biotransformation of this compound in the rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Frontiers | Bioequivalence study of this compound inhalation aerosol using PBPK modelling [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ipratropium Bromide Efficacy in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Ipratropium (B1672105) bromide in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ipratropium bromide?
This compound is a nonselective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3][4][5] It works by blocking the action of acetylcholine at M1 and M3 muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation (widening of the airways) and a reduction in mucus secretion.[2][3] This action is primarily localized to the respiratory tract when administered via inhalation, which minimizes systemic side effects.[2] By blocking these receptors, it prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which is responsible for the contraction of smooth muscle in the lungs.[1][4][5][6]
Q2: What are the recommended storage conditions for this compound solutions?
Unopened unit dose vials of this compound solution should be stored at a controlled room temperature between 15°C and 25°C and protected from heat and light.[7] If dilution is required, it should be done with a preservative-free sterile sodium chloride solution (0.9%) and used immediately.[7] Admixtures with salbutamol (B1663637) nebulizer solutions have been shown to be stable for up to five days when stored between 4°C and 22°C.[8] For research purposes, this compound powder is stable at -20°C for up to three years.[9] In solvent, it can be stored at -80°C for up to a year.[9]
Q3: What are the pharmacokinetic properties of this compound in common preclinical models?
In rats and dogs, this compound is characterized by high clearance and extensive tissue distribution.[10][11] After intravenous administration, the elimination half-life is approximately 1.6 to 2 hours.[1][6] Systemic absorption after inhalation is low.[1][3] A significant portion of the administered dose is swallowed but not absorbed from the gastrointestinal tract.[6]
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Bronchodilator Effect
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Review the literature for appropriate dose ranges in your specific animal model and disease state. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.[12] Higher doses may provide a greater peak effect and longer duration of action.[13][14] |
| Improper Formulation | Ensure this compound is fully dissolved. It is freely soluble in water and lower alcohols.[6][15] The pH of the formulation should be around 3.4.[6][16] |
| Inefficient Delivery Method | The method of aerosol administration is a critical factor.[17] Passive inhalation in conscious animals is most relevant to human therapy.[17] For direct administration, ensure the technique minimizes oropharyngeal deposition. |
| Timing of Efficacy Measurement | The onset of action is typically within 15 to 30 minutes after inhalation, with peak effects around 1-2 hours.[2][4] Ensure your efficacy measurements are timed accordingly. |
| Animal Model Variability | Biological differences between animals can lead to varied responses.[18][19] Ensure proper randomization and use a sufficient number of animals to account for this variability. |
Issue 2: Paradoxical Bronchospasm
| Possible Cause | Troubleshooting Step |
| Initial Response to Aerosol | Paradoxical bronchospasm can occur, especially with the first use of a new aerosol formulation.[1] If this is observed, discontinue the use of that specific batch of the formulation and prepare a fresh one. |
| Formulation Components | Some excipients or preservatives in the formulation could potentially cause irritation. If using a custom formulation, consider simplifying it to the active ingredient in sterile saline. |
| Underlying Airway Hyperreactivity | The specific animal model of asthma or COPD may have a high degree of airway hyperreactivity, making them more susceptible to this effect. |
Issue 3: Poor Solubility or Precipitation in Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is freely soluble in water and lower alcohols like ethanol (B145695) and methanol, but practically insoluble in non-polar solvents like chloroform (B151607) and ether.[6][15] Use an appropriate aqueous solvent. |
| pH of the Solution | This compound is more soluble in acidic conditions. The recommended pH for nebulizer solutions is around 3.4.[6][16] |
| Concentration Too High | While highly soluble in water, creating excessively high concentrations may lead to precipitation, especially with changes in temperature. Prepare fresh solutions and do not store them for extended periods unless stability has been verified. |
| Incompatible Excipients | This compound solution with preservatives should not be mixed with sodium cromoglycate, as this can cause precipitation.[7] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog | Reference |
| Clearance (Cl) | 87 - 150 ml min⁻¹ kg⁻¹ | 34 - 42 ml min⁻¹ kg⁻¹ | [10][11] |
| Volume of Distribution (Vss) | 3 - 15 L kg⁻¹ | 2 - 10 L kg⁻¹ | [10][11] |
| Terminal Elimination Half-life (plasma) | 6 - 8 h | Not Specified | [10] |
| Terminal Elimination Half-life (urine) | 21 - 24 h | Not Specified | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [6][15] |
| 0.1N HCl | Freely Soluble | [15] |
| Ethanol | Slightly Soluble | [15] |
| Methanol | Soluble | [15] |
| Chloroform | Practically Insoluble | [15] |
| Ether | Practically Insoluble | [15] |
| Acetone | Slightly Soluble | [15] |
| Phosphate Buffer (pH 7.4) | Soluble | [15] |
Experimental Protocols
Protocol 1: Evaluation of Bronchodilator Efficacy in a Guinea Pig Model of Asthma
-
Animal Model Induction: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin. Challenge the animals with aerosolized ovalbumin to induce bronchoconstriction.
-
Drug Administration: Administer this compound via nebulization at the desired dose(s) prior to the ovalbumin challenge.
-
Efficacy Measurement: Measure changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph.
-
Data Analysis: Compare the changes in airway mechanics between the this compound-treated group and a vehicle control group. A statistically significant reduction in airway resistance and an increase in compliance indicate a bronchodilator effect.
Protocol 2: Assessment of Mucus Secretion in a Rat Model of Chronic Bronchitis
-
Animal Model Induction: Expose rats to sulfur dioxide or lipopolysaccharide (LPS) to induce chronic bronchitis and mucus hypersecretion.
-
Drug Administration: Administer this compound intratracheally or via inhalation for a specified treatment period.
-
Efficacy Measurement: Collect bronchoalveolar lavage fluid (BALF) and perform a periodic acid-Schiff (PAS) stain to quantify mucous glycoproteins. Alternatively, perform histological analysis of lung tissue to assess goblet cell hyperplasia.
-
Data Analysis: Compare the amount of mucus in the BALF or the number of goblet cells between the this compound-treated group and a control group. A significant reduction indicates efficacy in reducing mucus secretion.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 9. This compound | AChR | TargetMol [targetmol.com]
- 10. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose response of this compound assessed by two methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: are patients treated with optimal therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: are patients treated with optimal therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tpcj.org [tpcj.org]
- 16. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]
- 19. pharmanow.live [pharmanow.live]
Identifying and mitigating off-target effects of Ipratropium bromide.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and mitigating the off-target effects of Ipratropium bromide in experimental settings. The following information is intended to help troubleshoot unexpected results and refine experimental designs for improved accuracy and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of this compound?
A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its primary on-target effect in respiratory research is the blockade of M3 muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][2][3][4]
The principal off-target effects arise from its lack of selectivity within the muscarinic receptor family, leading to the blockade of:
-
M2 Receptors: These are autoreceptors on postganglionic parasympathetic nerves that normally inhibit acetylcholine release.[3] Antagonism of M2 receptors can paradoxically increase acetylcholine release, potentially counteracting the bronchodilatory effect of M3 blockade and, in some cases, leading to bronchoconstriction.[3]
-
M1 Receptors: Found in parasympathetic ganglia, their blockade can modulate neurotransmission.[2]
Additionally, unintended effects can occur when this compound, even if administered locally, reaches muscarinic receptors in other organ systems, causing systemic side effects such as dry mouth, tachycardia, and blurred vision.[3][4]
Q2: What is the binding affinity of this compound for different muscarinic receptor subtypes?
A2: this compound binds with high, nanomolar affinity to the M1, M2, and M3 receptor subtypes with little selectivity among them. This lack of selectivity is a key consideration in experimental design.
Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | IC50 (nM) | Primary Signaling Pathway |
| M1 | 2.9 | Gq/11 |
| M2 | 2.0 | Gi/o |
| M3 | 1.7 | Gq/11 |
Source:[5]
Q3: Are there known non-muscarinic off-target effects of this compound?
A3: The available pharmacological data predominantly characterize this compound as a specific, albeit non-selective, muscarinic receptor antagonist. While some older literature might anecdotally mention other activities, its significant off-target profile is considered to be confined to its interactions with M1 and M2 receptors. When designing experiments, it is crucial to account for the functional consequences of blocking all three major muscarinic receptor subtypes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Functional Assay Results
Q: In my cell-based assay, the antagonistic effect of this compound is weaker than expected, or I observe a paradoxical contractile/stimulatory response at certain concentrations. Why is this happening?
A: This is a common issue when working with non-selective muscarinic antagonists. The net effect of this compound depends on the relative expression and functional coupling of M1, M2, and M3 receptors in your experimental system.
Possible Causes & Troubleshooting Steps:
-
M2 Receptor Antagonism: Your cell line or tissue preparation may have a high density of functional M2 autoreceptors. Blocking these receptors can lead to increased acetylcholine release (if using a system with intact nerve endings) or unmask the effects of other signaling pathways, potentially leading to a paradoxical response.[3]
-
Solution: Characterize the muscarinic receptor subtype expression in your model system using qPCR, western blot, or radioligand binding with subtype-selective ligands. Consider using a more M3-selective antagonist (e.g., Tiotropium, under certain kinetic conditions) as a comparator to dissect the M2-mediated effects.
-
-
Cell Line Receptor Profile: The recombinant or endogenous receptor expression in your chosen cell line may not be what is assumed.
-
Solution: Validate the receptor expression profile of your cell line. For recombinant systems, ensure the expression levels are appropriate and stable.
-
-
Experimental Conditions: Factors like agonist concentration, incubation time, and cell density can influence the observed effect.
-
Solution: Perform careful dose-response curves with your agonist in the presence of multiple concentrations of this compound to generate a Schild plot, which can help confirm competitive antagonism.
-
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Q: I am performing a competitive radioligand binding assay to determine the Ki of my compound against this compound, but the non-specific binding is too high (>50% of total binding). How can I resolve this?
A: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate affinity estimates.[6][7]
Possible Causes & Troubleshooting Steps:
-
Radioligand Issues: The radioligand may be too hydrophobic or used at too high a concentration.[6][8]
-
Solution: Use a radioligand concentration at or below its Kd value. Ensure the radiochemical purity is high. If hydrophobicity is an issue, consider a different radioligand if available.
-
-
Membrane Preparation: The amount of membrane protein may be too high, or the preparation may contain interfering substances.[6]
-
Solution: Titrate the amount of membrane protein to find an optimal signal-to-noise ratio. A typical range is 100-500 µg per well. Ensure membranes are thoroughly washed to remove any endogenous ligands.[6]
-
-
Assay Buffer and Filters: The assay buffer composition may promote non-specific interactions, and the radioligand may be binding to the filter paper.[9]
-
Solution: Add Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to reduce non-specific interactions. Pre-soaking the filter plates in a solution like 0.3% polyethyleneimine (PEI) can reduce filter binding of cationic radioligands.[10]
-
-
Washing Steps: Insufficient or inefficient washing can leave unbound radioligand on the filter.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.[6]
-
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the inhibitory constant (Ki) of a test compound for a muscarinic receptor subtype using whole cells or membrane preparations and a suitable radioligand.
Materials:
-
Cells or cell membranes expressing the target muscarinic receptor.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound (for standard curve).
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Preparation: Thaw membrane preparations on ice. Resuspend in fresh, cold Assay Buffer. Determine protein concentration (e.g., via BCA assay). Dilute membranes to the desired final concentration in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (typically 10-12 concentrations spanning a wide range).
-
For determination of non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Atropine).
-
For determination of total binding, add Assay Buffer instead of a test compound.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]
-
Filtration: Rapidly terminate the incubation by filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay (for M1/M3 Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled M1 or M3 receptors.
Materials:
-
Cells expressing the M1 or M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound or test compound.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer, often with probenecid) to the cells. Incubate for a specified time (e.g., 60 minutes at 37°C) in the dark.
-
Compound Pre-incubation: Gently wash the cells with Assay Buffer to remove excess dye. Add this compound or your test antagonist at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading.
-
Agonist Injection & Reading: Inject a fixed concentration of the muscarinic agonist (e.g., Carbachol at its EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist.
Protocol 3: cAMP Assay (for M2 Receptors)
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi-coupled M2 receptors.
Materials:
-
Cells expressing the M2 receptor.
-
Assay Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound or test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Preparation: Harvest and resuspend cells in Assay Buffer to the desired density.
-
Compound Addition: In a 96-well plate, add the test antagonist (this compound) at various concentrations.
-
Agonist and Forskolin Addition: Add a fixed concentration of the muscarinic agonist, followed by a fixed concentration of forskolin.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for the modulation of cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen detection kit.
-
Data Analysis: The activation of M2 receptors will cause a decrease in the forskolin-stimulated cAMP levels. This compound will reverse this agonist-induced decrease. Calculate the IC50 by plotting the reversal of cAMP inhibition against the log concentration of the antagonist.
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways blocked by this compound.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for unexpected functional assay results.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Ipratropium Bromide Formulation for Research Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the formulation and application of Ipratropium (B1672105) bromide in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Ipratropium bromide to consider for formulation development?
A1: this compound is a white or almost white crystalline powder.[1] It is a quaternary ammonium (B1175870) derivative of atropine.[2] Key properties include its high solubility in water and lower alcohols, and insolubility in non-polar solvents like ether and chloroform.[1][2] It is stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline conditions.[2]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its free solubility in water, sterile, deionized water is the recommended solvent for preparing aqueous stock solutions.[1] For cell culture experiments, it is advisable to dissolve this compound in a buffered saline solution (e.g., PBS) or the cell culture medium to be used in the experiment to maintain pH and isotonicity. For organic solvent-based formulations, methanol (B129727) or ethanol (B145695) can be used.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[3] By blocking these receptors, particularly the M3 subtype on bronchial smooth muscle, it inhibits the action of acetylcholine.[4] This prevents the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to a decrease in calcium levels and subsequent relaxation of the airway smooth muscle, resulting in bronchodilation.[4][5]
Q4: Is this compound cytotoxic? At what concentrations should I use it in cell-based assays?
A4: this compound is generally considered to have low cytotoxicity at therapeutic concentrations. However, at very high concentrations, some cytotoxic effects have been observed in specific cell lines. For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type and assay conditions. A starting point for concentration ranges in in vitro studies can be from 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M.
Q5: How can I quantify the concentration of this compound in my formulation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying this compound. Spectrophotometric methods are also available and can be simpler for routine analysis.
Troubleshooting Guides
Formulation and Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution. | 1. pH of the solution is alkaline.[2]2. The solvent system is inappropriate (e.g., low polarity).[1][2]3. The concentration exceeds the solubility limit in the chosen solvent. | 1. Ensure the pH of your aqueous solution is neutral or slightly acidic (pH 3-7).[6]2. Use polar solvents like water, methanol, or ethanol.[1] For hydrofluoroalkane (HFA) propellants, a co-solvent like ethanol is necessary.[6]3. Prepare a more dilute solution or gently warm the solution to aid dissolution. |
| Inconsistent drug delivery in nebulization experiments. | 1. Improper nebulizer type for the formulation.2. The volume of the solution in the nebulizer is too low.[7]3. Clogging of the nebulizer. | 1. Both jet and vibrating mesh nebulizers can be used; however, the efficiency may vary. Ensure the nebulizer is suitable for your animal model and experimental setup.2. A minimum volume of 2 mL is often required for efficient nebulization.[7]3. Ensure the drug is fully dissolved and the solution is free of particulates. Clean the nebulizer according to the manufacturer's instructions between uses. |
| Degradation of this compound in the formulation. | 1. Exposure to alkaline conditions.[2]2. Exposure to light over extended periods. | 1. Maintain a neutral to acidic pH for aqueous formulations.2. Protect solutions from light by using amber vials or storing them in the dark. |
In Vitro Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background or inconsistent results in cell-based assays. | 1. This compound interacting with components in the cell culture medium.2. Cytotoxicity at the concentrations used. | 1. Prepare this compound solutions in a simple, buffered saline (like PBS) or the basal medium without serum or supplements for the final dilution step before adding to cells.2. Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range for your specific cell line. |
| Unexpected biological responses. | 1. Off-target effects at high concentrations.2. This compound is a non-selective muscarinic antagonist and may affect multiple receptor subtypes. | 1. Use the lowest effective concentration determined from dose-response studies.2. Consider using more selective antagonists as controls to dissect the specific receptor subtype involvement. |
In Vivo Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or variable efficacy in animal models. | 1. Inefficient aerosol delivery to the lungs.2. Incorrect dosage.3. Rapid metabolism or clearance. | 1. Optimize the nebulization parameters (particle size, flow rate) for your specific animal model (e.g., use a nose-only exposure system for rodents).2. Perform a dose-ranging study to determine the optimal effective dose for the desired outcome.3. Consider the pharmacokinetic profile of this compound in your animal model and adjust the dosing frequency accordingly. |
| Adverse effects observed in animals (e.g., dry mouth, decreased GI motility). | 1. Systemic absorption of the drug.2. High dosage. | 1. While systemic absorption from inhalation is low, it can occur. Monitor animals for signs of anticholinergic effects.[5][8]2. Reduce the dose to the minimum effective level. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀BrNO₃ | [2] |
| Molecular Weight | 412.36 g/mol | [2] |
| Melting Point | 232-233 °C (with decomposition) | [2] |
| Appearance | White or almost white crystalline powder | [1] |
| Solubility | Freely soluble in water and lower alcohols; Insoluble in ether, chloroform. | [1][2] |
| pKa | ~15.3 | [4] |
| pH (1% w/v solution) | 5.0 - 7.5 |
Table 2: Summary of Analytical Methods for this compound Quantification
| Method | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 210 | 24 - 56 | 1.15 | 3.49 |
| Spectrophotometry (in 0.1 N HCl) | 212 | 2.5 - 12.5 | 2.89 | 8.76 |
| Spectrophotometry (in Methanol) | 214 | 20 - 120 | 6.33 | 19.19 |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
0.45 µm syringe filter
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the powder in approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the volume up to 10 mL with methanol and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
Protocol 2: General MTT Cytotoxicity Assay
Materials:
-
Airway smooth muscle cells (or other relevant cell line)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻³ M).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 3: Nebulization of this compound in Mice
Materials:
-
This compound
-
Sterile 0.9% saline
-
Jet or vibrating mesh nebulizer
-
Nose-only exposure chamber for mice
-
Syringe pump
Procedure:
-
Formulation Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).[9] Ensure the solution is clear and free of particles.
-
System Setup: Connect the nebulizer to the nose-only exposure chamber. Fill a syringe with the this compound solution and place it in a syringe pump set to deliver the solution to the nebulizer at a constant rate (e.g., 0.2 mL/min).
-
Animal Acclimatization: Acclimate the mice to the restraint tubes of the nose-only exposure system before the experiment to minimize stress.
-
Aerosol Generation and Exposure: Start the nebulizer to generate the aerosol. Allow the system to equilibrate for a few minutes before placing the mice in the exposure chamber.
-
Expose the mice to the aerosol for the predetermined duration (e.g., 10-30 minutes).
-
Post-Exposure: After exposure, remove the mice from the chamber and monitor for any adverse effects. The experimental endpoint (e.g., measurement of airway resistance) can then be assessed.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound and Albuterol Sulfate [dailymed.nlm.nih.gov]
- 6. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ipratropium formulation to decrease nebulization time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrovent HFA (this compound Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipratropium Bromide and Paradoxical Bronchospasm
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical bronchospasm during experiments with ipratropium (B1672105) bromide.
Troubleshooting Guides
This section offers step-by-step guidance to identify and mitigate unexpected bronchoconstrictor effects of ipratropium bromide in a research setting.
Issue 1: Observation of Bronchoconstriction Instead of Bronchodilation After this compound Administration in an In Vivo Model.
-
Possible Cause 1: Formulation Excipients. Certain preservatives and additives in commercially available or self-prepared this compound solutions can induce bronchospasm.
-
Troubleshooting Steps:
-
Analyze Formulation Components: Identify all excipients in your this compound solution. Common culprits include benzalkonium chloride (BAC) and ethylenediaminetetraacetic acid (EDTA).[1]
-
Use a Preservative-Free Formulation: If your current formulation contains preservatives, switch to a preservative-free this compound solution.[1] Several studies have highlighted that preservative-free solutions are less likely to cause paradoxical bronchoconstriction.
-
Control for Excipient Effects: Design a control experiment where the vehicle (solution without this compound but with all excipients) is administered to a separate group of animals. This will help determine if the excipients alone are responsible for the observed effect.
-
-
-
Possible Cause 2: Hypotonicity of Nebulized Solution. Nebulizer solutions that are not isotonic can induce bronchoconstriction.
-
Troubleshooting Steps:
-
Verify Osmolality: Check the osmolality of your nebulizer solution. It should be isotonic with physiological fluids.
-
Use Isotonic Saline for Dilution: If you are diluting a concentrated stock of this compound, ensure you are using sterile, isotonic (0.9%) saline.[2]
-
-
-
Possible Cause 3: Non-Selective Muscarinic Receptor Blockade. this compound is a non-selective muscarinic antagonist, blocking both M3 and M2 receptors. Blockade of presynaptic M2 autoreceptors can lead to an increase in acetylcholine (B1216132) release, potentially overriding the M3 receptor blockade on smooth muscle and causing bronchoconstriction.[3]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to see if the paradoxical effect is dose-dependent. A lower dose might be sufficient to achieve M3 antagonism without significantly impacting M2 autoreceptors.
-
Consider a More Selective M3 Antagonist: If the paradoxical effect persists and is problematic for your experimental goals, consider using a more selective M3 muscarinic antagonist if available for your research model.
-
-
Issue 2: Increased Contraction of Bronchial Smooth Muscle Tissue in an Ex Vivo (Organ Bath) or In Vitro (Cell-Based) Assay.
-
Possible Cause 1: High Concentration of this compound. At very high concentrations, some drugs can have off-target effects or may alter the tissue/cell physiology in unexpected ways.
-
Troubleshooting Steps:
-
Review Literature for Effective Concentration Range: Ensure the concentration of this compound you are using is within the range reported in the literature for similar assays.
-
Perform a Concentration-Response Curve: This will help you identify the optimal concentration for bronchodilation and determine if higher concentrations lead to a paradoxical contractile response.
-
-
-
Possible Cause 2: Experimental Conditions. Factors such as temperature, pH, and buffer composition can influence tissue and cell responses.
-
Troubleshooting Steps:
-
Verify Experimental Parameters: Double-check that all experimental parameters are within the standard physiological range for your specific assay.
-
pH of the Solution: Ensure the pH of the this compound solution is compatible with your experimental buffer and does not cause a significant shift in the overall pH.[2][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bronchospasm associated with this compound?
A1: Paradoxical bronchospasm is an unexpected and adverse effect where the administration of this compound, a bronchodilator, leads to the constriction of the airways instead of the expected dilation.[3][5] This can manifest as increased wheezing, shortness of breath, and a measurable decrease in pulmonary function.[5]
Q2: What is the proposed mechanism behind this compound-induced paradoxical bronchospasm?
A2: The leading hypothesis is related to this compound's non-selective antagonism of muscarinic acetylcholine receptors. While its therapeutic effect comes from blocking M3 receptors on airway smooth muscle, it also blocks M2 autoreceptors on presynaptic nerve terminals. These M2 receptors normally inhibit the release of acetylcholine. By blocking this negative feedback loop, ipratropium can cause an increase in acetylcholine in the synaptic cleft, which may overcome the M3 blockade and lead to bronchoconstriction.[3]
Q3: How common is this phenomenon?
A3: The incidence of paradoxical bronchospasm with this compound is considered rare.[5] However, the risk may be higher in certain patient populations, such as those with asthma, and can be influenced by the formulation of the drug.[1] Studies have shown that formulations containing excipients like benzalkonium chloride (BAC) and EDTA are more likely to cause this adverse reaction in a subset of patients.[1]
Q4: Can the formulation of this compound contribute to paradoxical bronchospasm?
A4: Yes, the formulation is a critical factor. Several components have been implicated:
-
Preservatives: Benzalkonium chloride (BAC) and ethylenediaminetetraacetic acid (EDTA), often used as preservatives in multi-dose nebulizer solutions, have been shown to cause bronchoconstriction in some individuals.[1]
-
Hypotonicity: Nebulizer solutions that are hypotonic compared to physiological fluids can trigger bronchospasm.
-
pH: The pH of the solution can also be a contributing factor.[2][4]
Q5: Are there alternative drugs to consider if paradoxical bronchospasm is a persistent issue in my experiments?
A5: If paradoxical bronchospasm is consistently observed and cannot be mitigated by changing the formulation or dose, you might consider using a more selective M3 muscarinic antagonist for your research, if one is available and suitable for your experimental model. This would theoretically avoid the blockade of M2 autoreceptors.
Data Presentation
Table 1: Incidence of Paradoxical Bronchoconstriction with Different this compound Formulations
| Formulation | Patient Population | Incidence of Paradoxical Bronchoconstriction | Reference |
| This compound with BAC and EDTA | Asthmatic patients | 17-27% | [1] |
| Preservative-free this compound | Asthmatic children | No significant difference in bronchodilation compared to preservative-containing solution | [1] |
| This compound via Respimat® Soft Mist™ Inhaler (low levels of BAC and EDTA) | Asthma and COPD patients | Low incidence, similar to CFC-MDI | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Bronchial Smooth Muscle Contraction Assay
This protocol is adapted from established methods for assessing the contractile and relaxant properties of compounds on airway smooth muscle cells.[7][8][9][10]
-
Objective: To determine if this compound causes contraction or inhibits agonist-induced contraction of bronchial smooth muscle cells in a 3D collagen gel matrix.
-
Methodology:
-
Cell Culture: Culture primary human or mouse bronchial smooth muscle cells (BSMCs) in an appropriate growth medium until confluent.
-
Collagen Gel Preparation:
-
Harvest and resuspend the BSMCs in a collagen type I solution at a concentration of 4 x 10^5 cells/mL.
-
Dispense the cell-collagen suspension into a 24-well plate.
-
Allow the gels to solidify at 37°C for 30 minutes.
-
-
Pre-incubation: Culture the embedded BSMCs for 4-6 days, with the final 2 days in serum-free medium.
-
Contraction Assay:
-
Add a known bronchoconstricting agent (e.g., methacholine (B1211447) or histamine) to the wells to induce contraction.
-
In a separate set of wells, pre-incubate with varying concentrations of this compound before adding the bronchoconstricting agent to assess its inhibitory effect.
-
To test for paradoxical effects, add this compound alone to the wells.
-
-
Data Acquisition and Analysis:
-
Capture images of the collagen gels at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using an image analyzer.
-
Measure the surface area of the gels. A decrease in surface area indicates cell contraction.
-
Calculate the percentage of gel contraction relative to the initial area.
-
-
Protocol 2: In Vivo Rodent Model of Bronchoconstriction
This protocol provides a method for assessing airway hyperresponsiveness in a rodent model.[11][12][13][14]
-
Objective: To evaluate the effect of inhaled this compound on baseline airway resistance and on methacholine-induced bronchoconstriction in mice or rats.
-
Methodology:
-
Animal Preparation: Anesthetize the rodent and perform a tracheotomy to insert a cannula for connection to a small animal ventilator.
-
Baseline Measurement: Measure baseline airway resistance using techniques such as forced oscillation or whole-body plethysmography.
-
This compound Administration: Administer aerosolized this compound (or vehicle control) to the animal via the ventilator.
-
Post-Ipratropium Measurement: Measure airway resistance again after ipratropium administration to assess for any paradoxical bronchoconstriction.
-
Bronchoconstrictor Challenge: Administer increasing concentrations of a bronchoconstricting agent, such as methacholine, via aerosol or intravenous injection.
-
Data Acquisition and Analysis:
-
Record airway resistance at each concentration of the bronchoconstricting agent.
-
Compare the dose-response curves between the ipratropium-treated group and the vehicle control group to determine the bronchodilatory or bronchoprotective effect of this compound.
-
A significant increase in airway resistance after ipratropium administration alone would indicate paradoxical bronchospasm.
-
-
Mandatory Visualization
Caption: Muscarinic receptor signaling in airway smooth muscle and the points of action for this compound.
Caption: A logical workflow for troubleshooting paradoxical bronchospasm observed with this compound.
References
- 1. karger.com [karger.com]
- 2. drugs.com [drugs.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 5. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 6. Low Incidence of Paradoxical Bronchoconstriction with Bronchodilator Drugs Administered by Respimat® Soft Mist™ Inhaler: Results of Phase II Single-Dose Crossover Studies | Semantic Scholar [semanticscholar.org]
- 7. karger.com [karger.com]
- 8. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 9. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Rodent Models of Respiratory Control and Respiratory System Development – Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability of Ipratropium bromide formulations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Ipratropium (B1672105) bromide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the chemical stability of Ipratropium bromide in aqueous formulations?
A1: The chemical stability of this compound in aqueous solutions is primarily affected by pH.[1][2] As an ester, it is susceptible to hydrolysis, which is the main degradation pathway.[1] The rate of hydrolysis is significantly influenced by the pH of the solution. Additionally, this compound can be sensitive to oxidative conditions.[3][4]
Q2: At what pH is this compound most stable?
A2: this compound exhibits a V-shaped pH-rate profile, with maximum stability observed at a pH of approximately 3.5.[1][5] In acidic conditions (pH 1-3), the degradation is dominated by specific acid catalysis.[1] Conversely, in neutral to alkaline conditions (pH 6-9), specific base catalysis governs the hydrolysis, leading to rapid degradation.[1][2]
Q3: What are the degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which breaks the ester linkage to yield tropic acid and an alcohol derivative.[1] Forced degradation studies have also shown degradation under oxidative and acidic conditions.[3][4]
Q4: Can excipients in the formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact stability. For instance, in nebulizer solutions, the preservative benzalkonium chloride is often included. While it prevents microbial growth, it has been reported to potentially cause bronchoconstriction in some patients.[6][7][8][9] In pressurized metered-dose inhalers (pMDIs), the choice and concentration of co-solvents like ethanol (B145695) and the type of propellant (e.g., HFA 134a) are critical for both physical and chemical stability.[10][11] Incompatibility between this compound solutions containing preservatives and other nebulized drugs like sodium cromoglycate has been observed, leading to the formation of a cloudy solution.[8][12]
Q5: What are the common physical stability issues encountered with this compound formulations?
A5: Physical stability issues depend on the dosage form. For pMDIs, precipitation of the drug can occur if the solvent system (propellant and co-solvent) is not optimized for the drug's solubility, which is influenced by the dielectric constant of the mixture.[10][11] For nebulizer solutions, adsorption of the active pharmaceutical ingredient (API) to packaging materials can lead to a decrease in the delivered dose.[13] In dry powder inhalers (DPIs), the physical form (crystalline vs. amorphous) of this compound is crucial for stability and aerosol performance.[14]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in a newly developed aqueous formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of the formulation. Adjust the pH to the optimal stability range of 3.5 using a suitable buffer system or acid/base.[1][5] | Reduced rate of degradation, with the remaining drug concentration above 90% after a specified storage period. |
| Oxidative Degradation | If the formulation is exposed to oxidizing agents or light, consider adding an antioxidant. Also, evaluate the need for headspace purging with an inert gas (e.g., nitrogen) during manufacturing and storage.[3][4] | A decrease in the formation of oxidative degradants. |
| Elevated Temperature | Store the formulation at controlled room temperature or under refrigerated conditions, as higher temperatures accelerate hydrolysis.[1] | Slower degradation kinetics, extending the shelf-life of the formulation. |
Issue 2: Precipitation or cloudiness observed in a pMDI formulation during stability studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Propellant/Co-solvent System | The dielectric constant of the propellant/co-solvent mixture may not be suitable for this compound.[10] Adjust the ratio of the co-solvent (e.g., ethanol) to the propellant (e.g., HFA 134a) to achieve a dielectric constant that favors drug solubility.[10][11] | A physically stable, clear solution with no precipitation over the intended shelf-life. |
| Moisture Content | Excessive moisture can promote drug degradation and precipitation. Ensure all components are adequately dried and manufacturing is performed under controlled humidity. | Improved physical stability of the formulation. |
| Interaction with Container/Closure System | Leachables from the canister or valve components could be interacting with the drug. Evaluate different container/closure systems for compatibility.[13] | A stable formulation with no evidence of interaction with packaging components. |
Issue 3: Inconsistent drug content uniformity in a dry powder inhaler (DPI) formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Particle Size and Morphology | The micronization process may not be optimized, leading to a wide particle size distribution. Re-evaluate the micronization parameters to achieve a consistent and appropriate particle size for inhalation. The crystalline form of the drug also influences its aerosolization behavior.[15] | Improved content uniformity and aerosol performance. |
| Excipient Incompatibility or Segregation | The carrier particles (e.g., lactose) and the active drug may be segregating during blending or storage. Evaluate the compatibility and blending process. Consider the use of formulation strategies to improve drug-carrier adhesion. | A homogenous blend with consistent drug content in each dose. |
| Physical Instability of Amorphous Drug | If the this compound is in an amorphous state, it may be prone to crystallization over time.[14] Consider using a crystalline form of the drug or adding excipients that stabilize the amorphous form. | A physically stable powder formulation with consistent aerosol performance throughout its shelf-life. |
Quantitative Data Summary
Table 1: Forced Degradation of this compound Under Various Stress Conditions
| Stress Condition | % Degradation | Reference |
| Acidic (0.1 N HCl) | 13.42% | [3][4] |
| Alkaline (0.1 N NaOH) | 26.39% | [3][4] |
| Oxidative (3% H₂O₂) | 28.89% | [3][4] |
| Thermal | No degradation observed | [3][4] |
Table 2: Stability of this compound in Admixture with Salbutamol (B1663637)
| Storage Condition | % this compound Remaining (after 5 days) | Reference |
| 4°C | >90% | [16][17][18] |
| 22°C (Protected from light) | >90% | [16][17][18] |
| 22°C (Under fluorescent light) | >90% | [16][17][18] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the determination of this compound.[3][4]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Kromasil ODS 150 x 4.6 mm, C18 column.
-
Mobile Phase: A mixture of HPLC grade acetonitrile (B52724) and potassium di-hydrogen phosphate (B84403) buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the formulation with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 3.7 minutes.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating nature of an analytical method.[3][4][19]
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl.
-
Reflux the solution at 60°C for 4 hours.[19]
-
Cool, neutralize, and dilute to a known volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize and dilute to a known volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a known volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a high temperature (e.g., 60-80°C) for a specified period.
-
Dissolve a known amount of the heat-stressed drug in the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
References
- 1. proquest.com [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR this compound BY USING RP-HPLC [ouci.dntb.gov.ua]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. US5955058A - Stabilized medicinal aerosol solution formulations containing this compound - Google Patents [patents.google.com]
- 6. The influence of this compound and sodium cromoglycate on benzalkonium chloride-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of this compound and sodium cromoglycate on benzalkonium chloride-induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. phl-Ipratropium - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 10. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability and performance of this compound; fenoterol hydrobromide pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Item - Stability of this compound and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 18. academic.oup.com [academic.oup.com]
- 19. sierrajournals.com [sierrajournals.com]
Technical Support Center: Ipratropium Bromide Systemic Absorption Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the limited systemic absorption of Ipratropium (B1672105) Bromide.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic absorption of Ipratropium Bromide so limited after inhalation?
A1: this compound is a quaternary ammonium (B1175870) compound, which makes it highly polar and poorly lipid-soluble. This chemical property hinders its passage across biological membranes, such as the pulmonary epithelium and the gastrointestinal tract.[1][2] Consequently, after inhalation, the majority of the drug exerts its therapeutic effect locally in the lungs, with minimal amounts reaching the systemic circulation.[2] Much of the inhaled dose is swallowed and subsequently excreted unchanged in the feces.[2]
Q2: What are the typical bioavailability values for this compound after inhalation and oral administration?
A2: The systemic bioavailability of this compound is low and varies depending on the route of administration.
-
Inhalation: Following inhalation, the systemic bioavailability is estimated to be between 7% and 28%.[3] Some studies report that a mean of 7% of a nebulized dose is absorbed systemically.[2]
-
Oral: The oral bioavailability is even lower, estimated at 2-3%, due to minimal absorption from the gastrointestinal tract.[1][4]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: The pharmacokinetic properties of this compound are characterized by low systemic exposure and rapid elimination.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~5 minutes after inhalation | [3] |
| Elimination Half-life (t½) | Approximately 1.6 - 2 hours after intravenous administration | [2][5] |
| Plasma Protein Binding | Minimally bound (0 to 9% in vitro) to plasma albumin and α1-acid glycoproteins | [2][5] |
| Metabolism | Partially metabolized to inactive ester hydrolysis products. | [5] |
| Excretion | After intravenous administration, about half of the dose is excreted unchanged in the urine. After inhalation, a small percentage is excreted in the urine, with the majority of the swallowed portion eliminated in the feces.[1][5] |
Q4: Which analytical methods are most suitable for quantifying the low systemic concentrations of this compound?
A4: Due to the low picogram per milliliter (pg/mL) concentrations of this compound in plasma, highly sensitive analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[3][4][5] Radioreceptor assays have also been used.[6]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in Plasma Samples
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Assay Sensitivity | Verify that the lower limit of quantification (LLOQ) of your LC-MS/MS method is adequate. For this compound, an LLOQ in the low pg/mL range (e.g., 8 pg/mL) is often necessary.[4][5] | The systemic concentrations of this compound are extremely low. An assay without sufficient sensitivity will fail to detect the analyte. |
| Suboptimal Sample Collection Times | Review your pharmacokinetic study design. Peak plasma concentrations are reached very quickly after inhalation (~5 minutes).[3] Ensure early and frequent blood sampling time points are included. | Missing the absorption phase will likely result in concentrations below the LLOQ. |
| Inefficient Sample Extraction | Evaluate your sample preparation method. Solid-phase extraction (SPE) with a weak cation exchange (WCX) sorbent can be effective for extracting the quaternary ammonium cation of Ipratropium from plasma.[3] | Poor extraction recovery will lead to lower analyte concentrations being introduced into the analytical instrument. |
| Analyte Instability | Assess the stability of this compound in the biological matrix under your collection, processing, and storage conditions. | Degradation of the analyte before analysis will result in artificially low or undetectable concentrations. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step | Rationale |
| Matrix Effects in LC-MS/MS | Evaluate for ion suppression or enhancement. This can be done by post-column infusion experiments or by comparing the analyte response in neat solution versus post-extraction spiked matrix.[7] Consider using a stable isotope-labeled internal standard (e.g., d3-Ipratropium) to compensate for matrix effects. | Co-eluting endogenous components from the plasma can interfere with the ionization of Ipratropium, leading to inconsistent and inaccurate quantification. A suitable internal standard can help mitigate this.[8] |
| Inconsistent Inhalation Technique | If conducting a clinical or preclinical inhalation study, ensure that the inhalation procedure is standardized and that subjects/animals are adequately trained. The use of a spacer device can help improve consistency. | The amount of drug that reaches the lungs and is subsequently absorbed can vary significantly with different inhalation maneuvers. |
| Carryover in the LC-MS/MS System | Inject a blank sample after a high concentration standard or sample to check for carryover. Optimize the autosampler wash procedure with a strong solvent to minimize this effect. | Ipratropium, being a cationic compound, can adsorb to surfaces in the LC system, leading to its appearance in subsequent injections and affecting the accuracy of the following samples. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and reagents.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 0.5 mL of plasma sample by adding an internal standard (e.g., d3-Ipratropium).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for Ipratropium and the internal standard.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Ipratropium in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Plasma Protein Binding of this compound by Equilibrium Dialysis
This protocol is based on the principles of equilibrium dialysis.
1. Preparation
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrate the dialysis membranes (e.g., molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.
-
Spike human plasma with this compound to the desired concentration.
2. Dialysis
-
Assemble the equilibrium dialysis apparatus.
-
Add the spiked plasma to one chamber and the dialysis buffer to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
3. Sample Analysis
-
At the end of the incubation, collect aliquots from both the plasma and the buffer chambers.
-
To account for matrix effects in the analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Determine the concentration of Ipratropium in both sets of samples using a validated LC-MS/MS method.
4. Calculation of Percent Protein Binding
-
% Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] * 100
Visualizations
Caption: Workflow for quantifying this compound in plasma.
Caption: Troubleshooting logic for low Ipratropium recovery.
References
- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of a quaternary ammonium drug: this compound by LC/ESI-MS(n) in horse plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ipratropium and salbutamol in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Potential Side Effects of Ipratropium Bromide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ipratropium bromide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anticholinergic agent.[1] Its mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors.[2] This antagonism of acetylcholine inhibits the parasympathetic nervous system, leading to effects such as bronchodilation and reduced secretions from glands lining the nasal mucosa.[1][3]
Q2: What are the common routes of administration for this compound in animal studies?
Common administration routes in animal studies include inhalation (via nebulizer or metered-dose inhaler), intratracheal instillation, oral, subcutaneous, and intravenous administration.[4] The choice of route depends on the specific research objectives.
Q3: What are the potential side effects of this compound in animal models?
As an anticholinergic agent, this compound can produce a range of side effects, particularly at higher doses. These are often extensions of its pharmacological action and can include:
-
Common Side Effects: Dry mouth, decreased secretions, and tachycardia (increased heart rate).[5]
-
Cardiovascular Effects: In addition to tachycardia, palpitations and hypotension may be observed.[6]
-
Ocular Effects: Mydriasis (dilated pupils) and blurred vision can occur. Direct contact with the eyes should be avoided as it can lead to increased intraocular pressure and pain.[7]
-
Gastrointestinal Effects: Decreased gastrointestinal motility can lead to constipation.[8]
-
Urinary Effects: Urinary retention may occur, especially in models with pre-existing bladder neck obstruction.[9]
-
Respiratory Effects: While used to induce bronchodilation, paradoxical bronchospasm (worsening of airway constriction) can occur in rare instances.[10]
-
Central Nervous System Effects: this compound is a quaternary amine and does not readily cross the blood-brain barrier, so central nervous system effects are minimal at therapeutic doses.[3] However, at toxic doses, signs like agitation may be observed.[11]
Q4: Are there any known antidotes for this compound overdose?
Yes, physostigmine (B191203), a reversible acetylcholinesterase inhibitor, can be used to counteract the effects of anticholinergic toxicity.[12][13] However, its use should be carefully considered as it can cause significant side effects of its own, including bradycardia, seizures, and bronchospasm.[12] Supportive care is the primary approach to managing an overdose.[14]
Troubleshooting Guides
Issue 1: Animal exhibits signs of respiratory distress during or after inhalation.
Potential Cause:
-
Paradoxical bronchospasm.[10]
-
Irritation from the nebulized solution or high aerosol concentration.
-
Stress from the restraint or exposure system.
Troubleshooting Steps:
-
Immediate Action: Immediately discontinue the this compound administration.
-
Provide Supportive Care:
-
Administer supplemental oxygen.
-
Ensure a clear airway.
-
Monitor vital signs closely, including respiratory rate and effort.
-
-
Consider a Rescue Bronchodilator: If paradoxical bronchospasm is suspected, administration of a short-acting beta-agonist like albuterol may be considered, but this should be done with caution and under veterinary guidance as it can also have cardiovascular side effects.
-
Review Protocol:
-
Check the concentration of the this compound solution.
-
Ensure the nebulizer is functioning correctly and producing the appropriate particle size for the animal model.[15]
-
Evaluate the animal handling and restraint procedures to minimize stress.
-
Issue 2: Animal displays signs of systemic anticholinergic toxicity (e.g., severe tachycardia, agitation, urinary retention).
Potential Cause:
-
Overdose of this compound.
-
Unexpectedly high systemic absorption.
Troubleshooting Steps:
-
Immediate Action: Stop drug administration.
-
Supportive Care is Critical:
-
Monitor cardiovascular parameters continuously (heart rate, blood pressure).[5]
-
Provide intravenous fluids to support circulation and prevent rhabdomyolysis if agitation is severe.[11]
-
For agitation or seizures, benzodiazepines (e.g., diazepam) can be administered.[9][11]
-
If hyperthermia is present, initiate cooling measures.[11]
-
Bladder catheterization may be necessary for urinary retention.[9]
-
-
Consider Physostigmine (with caution):
-
In cases of severe toxicity with delirium or seizures not responsive to benzodiazepines, physostigmine may be considered.[11][13]
-
Crucially, ensure there are no contraindications, such as a prolonged QRS interval on an ECG. [12]
-
Administer physostigmine slowly intravenously while monitoring for cholinergic side effects (bradycardia, bronchospasm).[12] Atropine should be available as an antidote for physostigmine-induced cholinergic crisis.[12]
-
-
Review Dosing and Administration:
-
Verify the dose calculation and the concentration of the administered solution.
-
Assess the administration technique to ensure accuracy and minimize unintended high-dose delivery.
-
Data Presentation
Table 1: Potential Dose-Dependent Side Effects of this compound in Animal Models
| Side Effect | Animal Model | Route of Administration | Dose Range | Observed Effect |
| Tachycardia | Human | Intravenous | 0.5 mg | Average 78% increase in heart rate 3 minutes post-injection.[5] |
| Myocardial Injury | Rat (in vitro) | Perfusion | 1 x 10⁻¹¹ M - 1 x 10⁻⁴ M | Dose-dependent increase in infarct size and decrease in cell viability.[16] |
| Reduced Conception | Rat | Oral | 90 mg/kg | Decreased conception and increased resorptions.[3] |
Table 2: Early Warning Signs of Respiratory Distress in Rodents
| Sign | Description |
| Porphyrin Staining | Reddish-brown discharge around the eyes and nose, often an early indicator of stress or illness.[8][17] |
| Increased Respiratory Rate | A healthy rat has a respiratory rate of 70-110 breaths per minute. A significant increase can indicate distress.[8] |
| Labored Breathing | Visible use of abdominal muscles to breathe (flank breathing), open-mouth breathing, or gasping.[6][8] |
| Audible Respiratory Sounds | Wheezing, clicking, rattling, or crackling sounds.[10][17] |
| Behavioral Changes | Lethargy, ruffled fur, hunched posture, reduced appetite, and avoidance behavior.[8][17] |
Experimental Protocols
Protocol 1: Nebulization of this compound in Mice
Objective: To administer a controlled dose of this compound via inhalation to mice.
Materials:
-
This compound solution (sterile, preservative-free)
-
Jet or mesh nebulizer suitable for rodents[18]
-
Nose-only exposure system[19]
-
Flow-calibrated air source
-
Restrainers for mice
Procedure:
-
Animal Acclimatization: Acclimatize mice to the restrainers and exposure system for several days prior to the experiment to minimize stress.
-
Solution Preparation: Prepare the this compound solution at the desired concentration in sterile saline.
-
System Setup:
-
Assemble the nose-only exposure system according to the manufacturer's instructions.
-
Connect the nebulizer to the system and the air source.
-
Calibrate the nebulizer to ensure a consistent particle size distribution, ideally with a mass median aerodynamic diameter (MMAD) between 1-3 µm for optimal lung deposition in rodents.[15]
-
-
Animal Exposure:
-
Place the mice in the restrainers and connect them to the exposure ports.
-
Turn on the air source to the predetermined flow rate.
-
Add the this compound solution to the nebulizer and begin aerosol generation.
-
Expose the animals for the calculated duration to achieve the target dose.
-
-
Post-Exposure Monitoring:
-
Carefully remove the animals from the restrainers and return them to their home cages.
-
Monitor for any signs of respiratory distress or other adverse effects as outlined in the troubleshooting guide.
-
Protocol 2: Intratracheal Instillation of this compound in Rats
Objective: To deliver a precise dose of this compound directly to the lungs of rats.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device (e.g., modified catheter or specialized microsprayer)[1]
-
Syringe for dose delivery
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Positioning: Position the anesthetized rat in a supine position on an angled board (approximately 45-60 degrees) to facilitate visualization of the trachea.[1][20]
-
Visualization of the Trachea:
-
Intubation and Instillation:
-
Carefully guide the instillation device through the vocal cords and into the trachea. Avoid contact with the carina.
-
Administer the this compound solution as a single bolus, followed by a small volume of air (approximately 0.1-0.2 mL) to ensure the full dose reaches the lungs.[20]
-
-
Recovery:
-
Remove the instillation device and allow the animal to recover from anesthesia on a warming pad.
-
Monitor the animal closely during recovery for any signs of respiratory distress.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and Albuterol Sulfate [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of ipratropiumbromide on heart rate and hemodynamics in patients with sinus bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory Issues [isamurats.co.uk]
- 7. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 8. Upper Respiratory Infection in Rats | PetMD [petmd.com]
- 9. Anticholinergic Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 10. vettimes.com [vettimes.com]
- 11. litfl.com [litfl.com]
- 12. litfl.com [litfl.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticholinergic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Respiratory diseases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in Ipratropium bromide experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Ipratropium (B1672105) Bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro bronchodilation assay is showing inconsistent results. What are the potential causes?
A1: Inconsistent results in in vitro bronchodilation assays can stem from several factors:
-
Tissue Viability: Ensure that the isolated tracheal or bronchial smooth muscle preparations are viable throughout the experiment. A time-dependent decrease in responsiveness can indicate tissue degradation.
-
Contractile Tone: The initial level of contraction induced by agonists like acetylcholine (B1216132) can significantly impact the observed relaxation effect of Ipratropium bromide. High contractile tones can cause a rightward and downward shift in the dose-response curve for some bronchodilators.[1] Standardize the pre-contraction level (e.g., to 40% or 80% of the maximal acetylcholine-induced contraction) across all experiments for better comparability.[1]
-
Drug Stability in Solution: this compound is stable in neutral and acidic solutions but can rapidly hydrolyze in alkaline conditions.[2] Ensure the pH of your physiological salt solution is stable and within the appropriate range.
-
Solvent Effects: If using a co-solvent like ethanol (B145695) to dissolve this compound, ensure the final concentration in the organ bath is minimal and consistent across experiments, as the solvent itself may have effects on the tissue.
Q2: I am observing unexpected variability in my COPD animal model study. How can I improve reproducibility?
A2: Animal models of Chronic Obstructive Pulmonary Disease (COPD) have inherent variability. To improve reproducibility:
-
Model Induction Consistency: The method of inducing COPD (e.g., exposure to cigarette smoke, sulfur dioxide, or administration of lipopolysaccharide) must be highly standardized.[3][4][5][6] This includes the duration and concentration of exposure, as well as the strain, age, and sex of the animals.[5][7]
-
Chronic Dosing Effects: Be aware that chronic administration of this compound can lead to an up-regulation of muscarinic receptors in the airways of rats.[3][4] This could potentially alter the responsiveness of the animals to the drug over time. Consider including study arms that evaluate receptor density.
-
Route of Administration: The method of drug delivery (e.g., inhalation, nebulization) should be consistent.[3][4] For inhalation studies, factors like particle size and deposition in the lungs can be a source of variability.[8]
-
Animal Health: Monitor the overall health of the animals, as underlying infections or stress can influence inflammatory responses and experimental outcomes.
Q3: The this compound powder I'm using is not dissolving properly or seems to be degrading. What should I check?
A3: Issues with solubility and stability can often be traced back to the following:
-
Purity and Quality: Always use a high-purity, certified reference standard of this compound for preparing your solutions.[9][10] Pharmaceutical secondary standards are available and traceable to USP and EP primary standards.[9]
-
Storage Conditions: this compound should be stored at 2-8°C.[9] Exposure to high temperatures or excessive humidity should be avoided.[2]
-
Solution pH: As mentioned, this compound is susceptible to hydrolysis in alkaline solutions.[2] Prepare solutions in neutral or slightly acidic buffers.
-
Precipitation in Formulations: If preparing a formulation with propellants (e.g., for metered-dose inhalers), the ratio of propellant to co-solvents like ethanol is critical. An incorrect ratio can lead to drug precipitation.[11]
Q4: I am seeing unexpected peaks in my HPLC analysis of this compound. What could they be?
A4: Unexpected peaks in HPLC analysis could be due to:
-
Degradation Products: this compound can degrade under stress conditions such as acid or base hydrolysis.[12] Ensure your sample preparation and storage procedures minimize these conditions.
-
Impurities: The presence of impurities from the synthesis process is possible.[13][14] Using a certified reference standard and a validated stability-indicating HPLC method is crucial for identifying and quantifying these.[12][13]
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity.[15]
Experimental Protocols & Data
Protocol 1: In Vitro Bronchodilation Assay in Feline Bronchial Smooth Muscle
This protocol is based on the methodology for assessing the relaxant effects of bronchodilators on isolated feline bronchi.[1]
-
Tissue Preparation:
-
Euthanize client-owned cats (as per ethical guidelines) and collect the lungs.
-
Dissect bronchial rings of approximately 2-3 mm in width.
-
Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Induce a stable contraction with acetylcholine (ACh). The concentration of ACh should be chosen to produce either a submaximal (e.g., 40%) or near-maximal (e.g., 80%) contraction.[1]
-
Once a stable plateau is reached, add this compound cumulatively to the organ bath to generate a dose-response curve.
-
Record the relaxation at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial ACh-induced contraction.
-
Calculate the -logEC50 (potency) and Emax (efficacy) values from the cumulative dose-response curves.[1]
-
Protocol 2: Induction of a COPD Rat Model and Treatment
This protocol is based on methods used to study the effects of this compound in a rat model of COPD.[3][4]
-
COPD Induction:
-
This compound Administration:
-
Outcome Measures:
-
Assess changes in pulmonary function.
-
At the end of the treatment period, euthanize the animals and collect lung and tracheal tissues.
-
Perform radioligand binding studies using a ligand like ³H-QNB to determine the density (Bmax) and affinity (Kd) of muscarinic receptors.[3][4]
-
Conduct histological analysis of the lung tissue to assess inflammation and structural changes.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of Bronchodilators in Feline Bronchi (40% Acetylcholine-induced tone) [1]
| Drug | -logEC50 (M) | Emax (%) |
| This compound | > Formoterol | 80 - 100 |
| Formoterol | Highest Potency | 80 - 100 |
| Fenoterol | < this compound | 80 - 100 |
| Isoprenaline | < Fenoterol | 80 - 100 |
| Salbutamol | < Isoprenaline | 80 - 100 |
| Salmeterol | Similar to Salbutamol | 80 - 100 |
| Theophylline (B1681296) | Lowest Potency | 80 - 100 |
Table 2: Effect of Chronic this compound Inhalation on Muscarinic Receptor Density in Rat Airways [4]
| Treatment Group | Muscarinic Receptor Density (pmol/mg protein) | Muscarinic Receptor Affinity (Kd, pmol/L) |
| Normal Control | 0.030 +/- 0.008 | 29 +/- 19 |
| COPD Rats (untreated) | 0.038 +/- 0.011 | 23 +/- 11 |
| COPD + Ipratropium (5 days) | No significant change | No significant change |
| COPD + Ipratropium (30 days) | Significantly increased | No significant change |
| Recovery (6 days post-treatment) | Returned to normal levels | No significant change |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vitro Assays
References
- 1. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 6. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 8. researchgate.net [researchgate.net]
- 9. 臭化イプラトロピウム 一水和物 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound EP Reference Standard CAS 66985-17-9 Sigma Aldrich [sigmaaldrich.com]
- 11. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sierrajournals.com [sierrajournals.com]
- 13. uspnf.com [uspnf.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Preclinical Showdown: Ipratropium Bromide vs. Tiotropium in COPD Models
For researchers and drug development professionals navigating the complexities of Chronic Obstructive Pulmonary Disease (COPD), understanding the preclinical performance of therapeutic candidates is paramount. This guide provides a detailed comparison of two widely used anticholinergic bronchodilators, Ipratropium bromide and Tiotropium, in established preclinical COPD models. We delve into their comparative efficacy in bronchodilation, anti-inflammatory effects, and mucus regulation, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Tiotropium are muscarinic receptor antagonists. They exert their primary therapeutic effect by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways. Specifically, by antagonizing the M3 muscarinic receptor on airway smooth muscle cells, they prevent the downstream signaling cascade that leads to bronchoconstriction. This results in relaxation of the airway smooth muscle and subsequent bronchodilation.[1] While both drugs target the same receptor, their pharmacological profiles, particularly their duration of action, differ significantly, influencing their preclinical and clinical characteristics. Ipratropium is a short-acting muscarinic antagonist (SAMA), whereas Tiotropium is a long-acting muscarinic antagonist (LAMA).
Head-to-Head in the Lab: Comparative Efficacy
To provide a clear and concise overview, the following tables summarize the quantitative data from key preclinical studies.
Table 1: Bronchodilator Efficacy in Acetylcholine-Induced Bronchoconstriction (Guinea Pig Model)
| Drug | Dose | Inhibition of Acetylcholine-Induced Bronchoconstriction (%) | Duration of Action |
| This compound | 1.45 nmol/kg (intratracheal) | 88.1 ± 10 | Short-acting |
| Tiotropium | 1.3 nmol/kg (intratracheal) | 86.2 ± 5 | Long-acting (sustained inhibition at 24h) |
Data compiled from a comparative preclinical study in anesthetized guinea pigs.
Table 2: Anti-Inflammatory Effects in Rodent Models of COPD
| Drug | Model | Key Inflammatory Markers Measured | Results |
| This compound | Ovalbumin-induced allergic rhinitis (rat) | Inflammatory cytokines (e.g., IL-4, IL-5, IL-13), MUC5AC expression | Significant reduction in inflammatory cytokines and suppression of MUC5AC protein expression. |
| Tiotropium | Cigarette smoke-induced inflammation (mouse) | Neutrophils, macrophages, lymphocytes, various cytokines (e.g., TNF-α, IL-1β, KC) | Dose-dependent reduction in inflammatory cell influx and levels of multiple pro-inflammatory cytokines. |
| Tiotropium | Lipopolysaccharide (LPS)-induced inflammation (guinea pig) | Neutrophil influx, goblet cell number | Significant inhibition of neutrophil influx and reduction in goblet cell numbers.[2] |
Note: Direct head-to-head preclinical studies comparing the anti-inflammatory effects in the same COPD model are limited. The data presented is from relevant but different models.
Table 3: Effects on Mucus Production in Preclinical Models
| Drug | Model | Key Mucus-Related Parameters | Results |
| This compound | Ovalbumin-induced allergic rhinitis (rat) | MUC5AC protein expression, mucus secretion | Suppressed MUC5AC protein expression and decreased mucus secretion.[1] |
| Tiotropium | IL-13-induced goblet cell metaplasia (human airway epithelial cells) | Goblet cell number, MUC5AC expression | Inhibited and reversed goblet cell metaplasia and reduced MUC5AC expression.[3] |
| Tiotropium | Rhinovirus-induced mucin production (human airway epithelial cells) | MUC5AC and MUC5B production | Decreased rhinovirus-induced mucin production.[4][5] |
| Tiotropium | LPS-induced goblet cell increase (guinea pig) | Goblet cell number | Abrogated the LPS-induced increase in goblet cells.[2] |
Note: As with anti-inflammatory effects, direct comparative preclinical data for mucus production in a single COPD model is scarce. The table presents findings from relevant models for each drug.
Experimental Protocols: A Look Under the Hood
Reproducibility is the cornerstone of preclinical research. Here, we provide detailed methodologies for the key experiments cited in this guide.
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This model is a classic pharmacological assay to evaluate the bronchodilator potential of a compound.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. The jugular vein is cannulated for drug administration, and the trachea is cannulated for artificial ventilation.
-
Measurement of Bronchoconstriction: Lung resistance (RL) and dynamic lung compliance (Cdyn) are measured to assess bronchoconstriction.
-
Induction of Bronchoconstriction: A stable bronchoconstriction is induced by a continuous intravenous infusion of acetylcholine.
-
Drug Administration: Test compounds (this compound or Tiotropium) or vehicle are administered, typically via intratracheal instillation or inhalation, at various doses.
-
Data Analysis: The percentage inhibition of the acetylcholine-induced increase in RL and decrease in Cdyn is calculated to determine the bronchodilator efficacy.
Cigarette Smoke-Induced Airway Inflammation in Mice
This model mimics the chronic inflammation characteristic of COPD.
-
Animal Exposure: Mice (e.g., C57BL/6 strain) are exposed to whole-body cigarette smoke for a specified duration (e.g., several days to months). A control group is exposed to room air.
-
Drug Administration: Test compounds are administered before or during the smoke exposure period, often via inhalation or intraperitoneal injection.
-
Bronchoalveolar Lavage (BAL): At the end of the exposure period, BAL is performed to collect cells and fluid from the lungs.
-
Cellular Analysis: The total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid are determined.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, KC) in the BAL fluid or lung homogenates are measured using techniques like ELISA.
-
Histopathology: Lung tissue is collected for histological analysis to assess inflammatory cell infiltration and structural changes.
Lipopolysaccharide (LPS)-Induced Airway Inflammation
This model is used to study acute airway inflammation.
-
LPS Administration: Animals (e.g., mice, guinea pigs) are challenged with an intranasal or intratracheal instillation of LPS, a component of the outer membrane of Gram-negative bacteria.
-
Drug Administration: The test compound is administered before or after the LPS challenge.
-
Assessment of Inflammation: Similar to the cigarette smoke model, BAL is performed to assess inflammatory cell influx (primarily neutrophils) and cytokine levels. Histological examination of lung tissue is also conducted.
Visualizing the Mechanisms and Processes
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion: Key Preclinical Distinctions
This comparative guide highlights the key preclinical performance characteristics of this compound and Tiotropium in models relevant to COPD. While both are effective bronchodilators through their antagonism of the M3 muscarinic receptor, Tiotropium's long-acting profile provides a sustained effect. Preclinical evidence also suggests that Tiotropium possesses significant anti-inflammatory and mucus-regulating properties in various COPD-related models. Although direct head-to-head preclinical comparisons are not always available, the compiled data provides a valuable resource for researchers in the field. The detailed experimental protocols and pathway diagrams offer a foundational understanding for designing and interpreting future preclinical studies in the quest for more effective COPD therapies.
References
- 1. ROS responsive hydrogel for inhibition of MUC5AC against allergic rhinitis: A new delivery strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium attenuates IL-13-induced goblet cell metaplasia of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Tiotropium and Fluticasone Inhibit Rhinovirus-Induced Mucin Production via Multiple Mechanisms in Differentiated Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Ipratropium Bromide and Other Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Ipratropium (B1672105) bromide with other prominent muscarinic antagonists, including tiotropium (B1237716), glycopyrrolate (B1671915), aclidinium (B1254267), and umeclidinium. The information presented is collated from various preclinical studies, with a focus on quantitative data to facilitate a comprehensive evaluation of their pharmacological profiles.
Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that blocks M1, M2, and M3 receptors non-selectively.[1] Its therapeutic effects in conditions like Chronic Obstructive Pulmonary Disease (COPD) are primarily derived from the antagonism of M3 receptors on airway smooth muscle, leading to bronchodilation.[1] In contrast, newer agents are classified as long-acting muscarinic antagonists (LAMAs) and exhibit different pharmacological properties that contribute to their extended duration of action.
Comparative Pharmacological Data
The following tables summarize key in vitro parameters for this compound and other selected muscarinic antagonists, providing insights into their receptor binding affinity, potency, and duration of action.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source(s) |
| This compound | ~0.5-3.6 | ~0.5-3.6 | ~0.5-3.6 | - | - | [2] |
| Tiotropium bromide | High | High | High | High | High | [3] |
| Glycopyrrolate | ~0.5-3.6 | ~0.5-3.6 | ~0.5-3.6 (3-5 fold higher affinity for M3) | - | - | [2] |
| Aclidinium bromide | High | High | High | High | High | [3] |
Note: "High affinity" indicates values are generally in the low nanomolar range as stated in the source. Specific Ki values were not always provided for all receptor subtypes in the reviewed literature.
Table 2: In Vitro Potency and Duration of Action in Airway Smooth Muscle
| Compound | Tissue | Potency (pIC50 / IC50) | Duration of Action (t½ offset) | Source(s) |
| This compound | Guinea-pig trachea | - | 0.5 ± 0.1 h | [4] |
| Human bronchus | 9.5 | Rapidly reversible (30-90 min) | [4][5] | |
| Tiotropium bromide | Guinea-pig trachea | - | >4.5 h | [4] |
| Human bronchus | 9.5 | Stable inhibition (>70% for at least 9 h) | [4][5] | |
| Glycopyrrolate | Guinea-pig trachea | - | 4.0 ± 0.5 h | [4] |
| Human bronchus | 10.4 | Intermediate, progressive loss of inhibition | [4][5] | |
| Aclidinium bromide | Human bronchus | - | Less stable, progressive loss of inhibition | [5] |
| Umeclidinium bromide | Human bronchus | - | Stable inhibition (>70% for at least 9 h) | [5] |
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental models. Below are detailed methodologies for key experiments frequently cited in the comparative studies of muscarinic antagonists.
1. Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor subtype.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or Sf9 cells) recombinantly expressing a specific human muscarinic receptor subtype.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the competing non-labeled antagonist (e.g., ipratropium, tiotropium).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays in Isolated Tissues
These experiments assess the potency and duration of action of antagonists in a more physiologically relevant system.
-
Objective: To evaluate the ability of the antagonists to inhibit agonist-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Rings of airway smooth muscle (e.g., human bronchus or guinea-pig trachea) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Contraction Induction: A contractile agent, such as carbachol (B1668302) or acetylcholine, is added to the organ bath to induce a stable, submaximal contraction.
-
Antagonist Addition: Cumulative concentrations of the muscarinic antagonist (e.g., ipratropium) are added to determine its potency in relaxing the pre-contracted tissue. The concentration that produces 50% of the maximal relaxation is the IC50.
-
Duration of Action (Washout Experiment): To assess the duration of action, the tissue is incubated with the antagonist for a set period. The antagonist is then washed out, and the recovery of the contractile response to the agonist is measured over time. The time taken for the response to recover by 50% is the t½ (offset).
-
Visualizations: Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
The diagram below illustrates the general signaling pathway of M3 muscarinic receptors in airway smooth muscle and the point of intervention for muscarinic antagonists.
Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.
Experimental Workflow for In Vitro Functional Assay
The following diagram outlines the typical workflow for an in vitro functional assay on isolated airway tissue.
Caption: Workflow for an in vitro functional assay on isolated airway tissue.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Ipratropium Bromide's Bronchodilator Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of ipratropium (B1672105) bromide's bronchodilator effects against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Comparative Analysis of Bronchodilator Potency
The in vitro potency of ipratropium bromide has been evaluated and compared with other bronchodilators, primarily short-acting beta-2 agonists (SABAs) like salbutamol (B1663637) and long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716). The following table summarizes the quantitative data from studies on airway smooth muscle preparations.
| Drug Class | Drug | In Vitro Model | Potency (-logEC50 M) | Efficacy (Emax %) | Citation |
| Anticholinergic (SAMA) | This compound | Feline Bronchial Smooth Muscle | 7.90 ± 0.08 | 99.3 ± 4.2 | [1] |
| Anticholinergic (LAMA) | Tiotropium Bromide | Human Lung Tissue (Binding Affinity) | ~10-fold higher than Ipratropium | Not Applicable | [2][3] |
| Beta-2 Agonist (SABA) | Salbutamol | Feline Bronchial Smooth Muscle | 7.03 ± 0.11 | 96.6 ± 2.6 | [1] |
Note: EC50 (half maximal effective concentration) is a measure of a drug's potency. A higher -logEC50 value indicates greater potency. Emax represents the maximum relaxant response. Tiotropium's data is presented as binding affinity, a key determinant of its long duration of action.
Signaling Pathways of Bronchodilation
The bronchodilator effects of this compound and its alternatives are mediated by distinct signaling pathways.
This compound and Tiotropium: Muscarinic Receptor Antagonism
Ipratropium and tiotropium are competitive antagonists of acetylcholine (B1216132) at muscarinic M3 receptors on airway smooth muscle cells.[4] By blocking these receptors, they inhibit the production of inositol (B14025) triphosphate (IP3) and prevent the release of intracellular calcium, leading to smooth muscle relaxation and bronchodilation. Tiotropium exhibits a slower dissociation from M3 receptors compared to ipratropium, resulting in a longer duration of action.[2]
Salbutamol: Beta-2 Adrenergic Receptor Agonism
Salbutamol is a selective agonist for beta-2 adrenergic receptors. Activation of these receptors stimulates the enzyme adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in a decrease in intracellular calcium and ultimately causing airway smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate the bronchodilator effects of this compound and its alternatives.
Isolated Guinea Pig Tracheal Ring Preparation (Organ Bath Assay)
This ex vivo method assesses the direct effect of compounds on airway smooth muscle contractility.
1. Tissue Preparation:
-
Euthanize a male Hartley guinea pig (250-700 g) by a humane method.
-
Immediately dissect the trachea and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).
-
Carefully clean the trachea of connective tissue and cut it into 3-4 mm wide rings.
2. Experimental Setup:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[5]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.[6]
3. Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine (B1213489) (10⁻⁵ M) or acetylcholine.[7]
-
Once the contraction reaches a stable plateau, add cumulative concentrations of the bronchodilator (e.g., this compound, salbutamol) to the organ bath.
-
Record the resulting relaxation as a percentage of the pre-induced contraction.
-
Calculate the EC50 value for each compound to determine its potency.
Human Bronchial Smooth Muscle Cell (HBSMC) Contraction Assay
This in vitro cell-based assay provides a model to study the contractile responses of human airway smooth muscle cells.
1. Cell Culture:
-
Culture commercially available normal human bronchial smooth muscle cells (BSMCs) in smooth muscle growth medium (SmGM-2).
-
Maintain the cells in an incubator at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 70-90% confluency.
2. Collagen Gel Preparation and Cell Seeding:
-
Prepare a collagen gel mixture on ice by combining Type I collagen solution, 5x concentrated DMEM, reconstituting buffer, and a suspension of BSMCs at a final concentration of 4x10⁵ cells/mL.
-
Pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate.
-
Allow the gels to solidify in an incubator at 37°C for 30 minutes.
-
After gelation, add 500 µL of SmGM-2 medium on top of each gel and culture for 3 days.
3. Contraction Assay:
-
After the 3-day culture period, carefully detach the gels from the well walls.
-
Replace the medium with a buffered saline solution.
-
To test the inhibitory effect of a bronchodilator, pre-incubate the gels with the desired concentration of the drug (e.g., this compound) for a specified time.
-
Induce contraction by adding a stimulant such as histamine or acetylcholine.
-
Capture images of the gels at regular intervals (e.g., every 10 minutes for 60 minutes) using a scanner or an image analyzer.[8]
-
Measure the area of the gel in each image to quantify the degree of contraction. Relaxation is observed as an inhibition of the stimulant-induced reduction in gel area.
This guide provides a foundational understanding of the in vitro validation of this compound's bronchodilator effects in comparison to other therapeutic agents. The provided protocols and data serve as a valuable resource for researchers in the field of respiratory drug discovery.
References
- 1. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ipratropium Bromide and Glycopyrrolate in Airways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two widely used inhaled anticholinergic bronchodilators, ipratropium (B1672105) bromide and glycopyrrolate (B1671915), in the management of airway obstruction. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
Ipratropium bromide, a short-acting muscarinic antagonist (SAMA), and glycopyrrolate, a long-acting muscarinic antagonist (LAMA), are both cornerstone therapies for obstructive lung diseases. While both drugs achieve bronchodilation by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways, they exhibit distinct pharmacological profiles. This guide delves into a comparative analysis of their receptor binding affinity, pharmacodynamics, clinical efficacy, and side effect profiles, supported by detailed experimental protocols and visual representations of key biological pathways.
Receptor Binding Affinity
Both this compound and glycopyrrolate are non-selective antagonists of muscarinic receptors, meaning they do not show significant preference for M1, M2, or M3 receptor subtypes.[1][2] However, their binding affinities (Ki) for these receptors, a measure of how tightly the drug binds to the receptor, show some variation. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Glycopyrrolate (Ki, nM) | Reference |
| M1 | ~0.5 - 3.6 | ~0.5 - 3.6 | [1] |
| M2 | ~0.5 - 3.6 | ~0.5 - 3.6 | [1] |
| M3 | ~0.5 - 3.6 | ~0.5 - 3.6 | [1] |
Note: Ki values can vary depending on the experimental conditions and tissue source.
While both drugs exhibit nanomolar binding affinities for all three muscarinic receptor subtypes, some studies suggest glycopyrrolate may have a slightly higher affinity for M3 receptors compared to M1 and M2 receptors.[1] The primary therapeutic effect of both drugs in the airways is mediated by the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[2]
Pharmacodynamics
The pharmacodynamic properties of ipratropium and glycopyrrolate, particularly their onset and duration of action, are key differentiators in their clinical application.
| Parameter | This compound | Glycopyrrolate | Reference |
| Onset of Action | Rapid | Rapid | [3] |
| Time to Peak Effect | 30-60 minutes | ~5 minutes | [3] |
| Duration of Action (t1/2 offset in human airways) | ~59.2 minutes | >96 minutes | [1] |
| Potency (pIC50 in human bronchus) | 9.5 | 10.4 | [4] |
Glycopyrrolate generally demonstrates a more rapid onset of action and a significantly longer duration of action compared to this compound.[1][3] The longer duration of action of glycopyrrolate is attributed to its slower dissociation from muscarinic receptors.[5] In terms of potency, studies on isolated human bronchus have shown glycopyrrolate to be more potent than ipratropium in inhibiting carbachol-induced contractions.[4]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both ipratropium and glycopyrrolate in improving lung function, as measured by the Forced Expiratory Volume in 1 second (FEV1).
| Study Type | This compound | Glycopyrrolate | Reference |
| COPD Maintenance | Effective in improving FEV1 | Non-inferior or superior to ipratropium in improving FEV1 | [3][6] |
| Asthma | Effective in improving FEV1 | As effective as atropine (B194438) in producing bronchodilation | [7] |
In patients with Chronic Obstructive Pulmonary Disease (COPD), glycopyrrolate has been shown to be non-inferior and in some cases superior to ipratropium in improving FEV1.[3][6] For instance, a study found that nebulized glycopyrronium (B1196793) resulted in a longer duration of bronchodilation compared to a combination of salbutamol (B1663637) and this compound in critically ill mechanically ventilated COPD patients.[8] In asthmatic patients, glycopyrrolate has been shown to be as effective as atropine in producing bronchodilation.[7]
Side Effect Profile
As both ipratropium and glycopyrrolate are anticholinergic agents, they share a similar side effect profile. However, due to its quaternary ammonium (B1175870) structure, systemic absorption of inhaled ipratropium and glycopyrrolate is limited, reducing the incidence of systemic side effects.[2][9]
-
Dry mouth
-
Blurred vision
-
Sore throat
-
Difficulty urinating
-
Dilated pupils
-
Itching
Serious Side Effects:
-
Paradoxical bronchospasm
-
Worsening of narrow-angle glaucoma
-
Worsening of urinary retention
While both drugs are generally well-tolerated, the incidence of specific side effects may vary. For example, dry mouth is a frequently reported side effect for both medications.[10]
Signaling Pathways & Experimental Workflows
Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to muscle contraction and bronchoconstriction. Both ipratropium and glycopyrrolate act by competitively blocking this receptor, thereby preventing bronchoconstriction.
Caption: Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This workflow outlines the key steps involved in a competitive binding assay to determine the Ki of ipratropium or glycopyrrolate for muscarinic receptors.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Isolated Organ Bath Experiment
Isolated organ bath experiments are used to assess the functional effects of drugs on smooth muscle contractility. This workflow illustrates the process of evaluating the bronchodilator effects of ipratropium or glycopyrrolate on isolated airway tissue.
Caption: Experimental Workflow for an Isolated Organ Bath Experiment.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the inhibitory constant (Ki) of this compound and glycopyrrolate for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO cells transfected with human M1, M2, or M3 receptors).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled ligands: this compound, glycopyrrolate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane preparation, [³H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition Binding: Add membrane preparation, [³H]-NMS, and varying concentrations of the test compound (ipratropium or glycopyrrolate).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Experiment
Objective: To assess the functional antagonist potency of this compound and glycopyrrolate on airway smooth muscle contraction.
Materials:
-
Animal tissue (e.g., guinea pig trachea or human bronchial rings).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with force transducers and data acquisition software.
-
Contractile agonist (e.g., acetylcholine, carbachol).
-
Test compounds (this compound, glycopyrrolate).
Procedure:
-
Tissue Preparation: Dissect the airway tissue (e.g., trachea) and cut it into rings of appropriate size (e.g., 2-3 mm wide).[13]
-
Mounting: Suspend the tissue rings between two hooks in the organ bath chambers filled with pre-warmed and gassed PSS. One hook is fixed, and the other is connected to a force transducer.[13]
-
Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension, with periodic washing with fresh PSS.[13]
-
Viability Check: Induce a maximal contraction with a high concentration of a depolarizing agent (e.g., KCl) to ensure tissue viability. Wash out the agent and allow the tissue to return to baseline.
-
Cumulative Concentration-Response Curve (Agonist): Add increasing concentrations of the contractile agonist (e.g., acetylcholine) to the bath and record the contractile response until a maximal effect is achieved.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Then, incubate the tissue with a fixed concentration of the antagonist (ipratropium or glycopyrrolate) for a predetermined time.
-
Cumulative Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative addition of the contractile agonist in the presence of the antagonist and record the contractile response.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the log concentration of the agonist for both curves (with and without the antagonist).
-
Determine the EC50 values (the concentration of the agonist that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion
This compound and glycopyrrolate are both effective muscarinic antagonists for the treatment of obstructive airway diseases. Glycopyrrolate offers the advantages of a more rapid onset of action and a longer duration of action, making it suitable for once or twice-daily maintenance therapy. Ipratropium, with its shorter duration of action, is often used for as-needed relief or in combination with other short-acting bronchodilators. The choice between these agents will depend on the specific clinical context, patient needs, and desired therapeutic outcomes. The experimental data and protocols provided in this guide offer a foundation for further research and development in the field of respiratory pharmacology.
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-acting dual bronchodilator therapy (indacaterol/glycopyrronium) versus nebulized short-acting dual bronchodilator (salbutamol/ipratropium) in chronic obstructive pulmonary disease: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onlineasthmainhalers.com [onlineasthmainhalers.com]
- 8. Comparison of Nebulized Glycopyrronium with a Combination of Salbutamol and Ipratropium on Ventilatory Parameters in Critically Ill Mechanically Ventilated Patients of Chronic Obstructive Pulmonary Disease: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Ipratropium Bromide Inhalation Aerosols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and findings from bioequivalence studies of ipratropium (B1672105) bromide inhalation aerosols. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical parameters for establishing bioequivalence for these orally inhaled drug products (OIDPs). The information is compiled from peer-reviewed studies and regulatory guidelines.
Ipratropium bromide is a short-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a locally acting drug with low systemic absorption, demonstrating bioequivalence between a generic product and a reference listed drug (RLD) presents unique challenges.[1][3] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific guidance for these products, often recommending a "weight-of-evidence" approach that combines in vitro and in vivo data.[4][5]
Comparative Analysis of Bioequivalence Study Designs
Bioequivalence of this compound inhalation aerosols can be established through various study designs, primarily focusing on pharmacokinetic (PK) endpoints, and supported by a comprehensive suite of in vitro tests. Below is a comparison of common approaches.
Table 1: Comparison of In Vivo Bioequivalence Study Designs
| Study Design Parameter | Study 1: Crossover PK with Charcoal Blockade[6] | Study 2: Crossover PK without Charcoal Blockade[6] | Study 3: Crossover PK with Spacer Device[6] | PBPK Modeling Approach[1][7] |
| Objective | To determine bioequivalence of test and reference formulations with concurrent oral charcoal blockade to minimize gastrointestinal absorption. | To evaluate bioequivalence without charcoal blockade, reflecting real-world use. | To assess bioequivalence when administered with a spacer device. | To simulate and predict the pharmacokinetic characteristics and bioequivalence of test and reference products. |
| Primary Endpoints | Cmax, AUC0-t | Cmax, AUC0-t | Cmax, AUC0-t | Simulated Cmax, AUC0–t, and AUC0–∞ |
| Key Findings | Test and reference products were found to be bioequivalent. | Test and reference products were found to be bioequivalent. | Test and reference products were found to be bioequivalent. | The model successfully predicted bioequivalence between the test and reference products, consistent with clinical study results. |
Table 2: Key Pharmacokinetic Parameters from a Bioequivalence Study [1]
| Parameter | Test Product (Mean) | Reference Product (Mean) | Ratio (T/R) [%] | 90% Confidence Interval |
| Cmax (pg/mL) | 39.01 | 39.10 | 99.76 | 92.91–107.1 |
| AUC0–t (pg·h/mL) | 148.4 | 142.3 | 104.3 | 98.3–110.6 |
| AUC0–∞ (pg·h/mL) | 162.1 | 153.9 | 105.3 | 99.7–111.3 |
Cmax: Maximum Plasma Concentration, AUC0–t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration, AUC0–∞: Area under the plasma concentration-time curve from time 0 to infinity.
The 90% confidence intervals for the geometric mean test-to-reference ratios of Cmax and AUC for ipratropium should fall within the limits of 80.00% to 125.00% to establish bioequivalence.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioequivalence studies. Below are summaries of typical protocols for key experiments.
In Vivo Pharmacokinetic Bioequivalence Study Protocol
This protocol is based on a randomized, single-dose, two-way crossover study design.[6][9]
-
Subject Population: Healthy adult male and/or female volunteers, typically non-smokers, within a specified age and Body Mass Index (BMI) range.
-
Study Design: A single-dose, randomized, 4-period, 2-sequence, laboratory-blinded, crossover, replicate design is often employed.[6] A washout period of at least 7 days is maintained between dosing periods.[6][9]
-
Dosing: Subjects receive a single dose of the test and reference this compound inhalation aerosol. The dose may be higher than the standard therapeutic dose to achieve measurable plasma concentrations.[10] For studies involving charcoal blockade, an oral charcoal solution is administered before and after inhalation to adsorb any drug swallowed.
-
Blood Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., up to 24 hours).[9]
-
Bioanalysis: Plasma concentrations of ipratropium are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data.
-
Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.
In Vitro Bioequivalence Testing Protocols
The FDA recommends a suite of in vitro tests to ensure product performance consistency.[4] These tests are performed on at least three batches of both the test and reference products.[4]
-
Single Actuation Content (SAC): This test measures the amount of drug delivered in a single actuation. It is performed at the beginning, middle, and end of the product's life.[4]
-
Aerodynamic Particle Size Distribution (APSD): This test characterizes the distribution of particle sizes in the aerosol, which is critical for determining where in the respiratory tract the drug will be deposited. A cascade impactor is used for this measurement.[4][11]
-
Spray Pattern and Plume Geometry: These tests use techniques like high-speed photography to characterize the shape and size of the aerosol plume. The geometric mean ratio of the test to reference product for plume angle and width should fall within 90% - 111%.[4][8]
-
Priming and Repriming: These tests measure the dose delivered after the inhaler has been stored for a period, to ensure consistent dosing after periods of non-use.[4]
Visualizing Key Processes
Diagrams can help clarify complex experimental workflows and biological pathways.
References
- 1. Frontiers | Bioequivalence study of this compound inhalation aerosol using PBPK modelling [frontiersin.org]
- 2. This compound: A Review of its Pharmacological Properties and Therapeutic Efficacy in Asthma and Chronic Bronchitis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bioequivalence study of this compound inhalation aerosol using PBPK modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of Ipratropium, Tiotropium, and Glycopyrrolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of three prominent muscarinic receptor antagonists: Ipratropium, Tiotropium, and Glycopyrrolate. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the pharmacological profiles of these compounds.
Overview of Muscarinic Antagonists
Ipratropium, Tiotropium, and Glycopyrrolate are anticholinergic agents that function by blocking muscarinic acetylcholine (B1216132) receptors.[1] These receptors are pivotal in the parasympathetic nervous system, regulating a variety of physiological processes, including the contraction of smooth muscle in the airways.[1][2] By antagonizing the action of acetylcholine, these drugs induce bronchodilation, making them effective in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4] They are classified as either short-acting muscarinic antagonists (SAMAs) or long-acting muscarinic antagonists (LAMAs) based on their duration of effect.[4]
Quantitative Comparison of Pharmacological Properties
The duration of action of these drugs is intrinsically linked to their pharmacokinetic and pharmacodynamic properties, particularly their interaction with muscarinic receptors. The following tables summarize key quantitative data from various studies.
Table 1: Duration and Onset of Action
| Drug | Classification | Onset of Action | Duration of Action |
| Ipratropium | SAMA | 15-30 minutes[5] | 3-5 hours[5] |
| Tiotropium | LAMA | ~30 minutes | >24 hours[6] |
| Glycopyrrolate | LAMA | 5-15 minutes[7] | ~24 hours[7][8] |
Table 2: Receptor Binding Affinity and Dissociation Half-Life
The prolonged action of LAMAs like Tiotropium and Glycopyrrolate is largely attributed to their slow dissociation from muscarinic receptors, particularly the M3 subtype, which is primarily responsible for smooth muscle contraction in the airways.[6][9][10]
| Drug | Receptor Subtype | Binding Affinity (Ki) | Dissociation Half-Life (t1/2) from Human Receptors |
| Ipratropium | Non-selective | ~1-2 nM | M1: 0.11 hours, M2: 0.035 hours, M3: 0.26 hours[3] |
| Tiotropium | Kinetically M1/M3 selective | ~0.1-0.2 nM | M1: 14.6 hours, M2: 3.6 hours, M3: 34.7 hours[3][10] |
| Glycopyrrolate | Slightly M3 selective | ~0.5-3.6 nM[11] | Intermediate between Ipratropium and Tiotropium[12] |
Note: Binding affinity (Ki) is a measure of how tightly a drug binds to a receptor; a lower Ki value indicates a higher affinity. Dissociation half-life (t1/2) is the time it takes for half of the drug to detach from the receptor.
Signaling Pathway of Muscarinic Antagonists
Acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and bronchoconstriction.[7][12] Ipratropium, Tiotropium, and Glycopyrrolate act as competitive antagonists, blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and promoting bronchodilation.[3]
Experimental Protocols
The determination of the duration of action and receptor binding characteristics of these drugs involves several key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and dissociation rates of the drugs from muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes containing muscarinic receptors are prepared from tissues (e.g., human or guinea pig lung) or cultured cells expressing specific receptor subtypes.[13][14]
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS) that is known to bind to muscarinic receptors.[13][14]
-
Competition Binding: To determine the Ki of the test compounds (Ipratropium, Tiotropium, or Glycopyrrolate), the assay is performed in the presence of varying concentrations of the unlabeled drug. The ability of the test drug to displace the radioligand from the receptor is measured.[15]
-
Dissociation Kinetics: To measure the dissociation rate, receptors are first saturated with the unlabeled test drug. The dissociation is then initiated by adding an excess of a high-affinity radioligand, and the rate at which the radioligand binds (as the unlabeled drug dissociates) is measured over time.[11]
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is then measured using a scintillation counter.[14][15]
-
Data Analysis: The data are analyzed using non-linear regression to calculate the Ki and dissociation half-life (t1/2).[14]
References
- 1. Possible functional modulation by acetylcholine of nitric oxide on guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 7. atsjournals.org [atsjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Ipratropium Bromide and Albuterol Sulfate in Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used bronchodilators, Ipratropium (B1672105) Bromide, an anticholinergic agent, and Albuterol Sulfate (B86663), a short-acting beta-2 adrenergic agonist (SABA). The following analysis is based on a review of clinical trial data and pharmacological literature to objectively compare their performance in the management of chronic obstructive pulmonary disease (COPD) and asthma.
Executive Summary
Ipratropium Bromide and Albuterol Sulfate are both effective bronchodilators, but they operate through distinct mechanisms of action, resulting in different clinical profiles. Albuterol generally has a faster onset of action, making it a primary choice for rescue medication in acute bronchospasm.[1][2] this compound, while having a slightly slower onset, can provide a longer duration of bronchodilation and is particularly effective in COPD.[3][4] Clinical studies have demonstrated that a combination of both drugs often leads to superior bronchodilation and improved lung function compared to either agent alone, especially in patients with COPD.[5][6][7][8][[“]]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize key efficacy parameters from clinical trials comparing this compound and Albuterol Sulfate, both as monotherapies and in combination.
Table 1: Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
| Parameter | This compound | Albuterol Sulfate | Ipratropium/Albuterol Combination | Key Findings |
| Peak FEV1 Increase (from baseline) | 24-25%[8] | 24-27%[8] | 31-33%[8][10] | The combination therapy results in a significantly greater peak FEV1 response compared to either drug alone.[6][8] |
| FEV1 Area Under the Curve (AUC 0-4h) | - | - | 21-44% greater than Ipratropium alone; 30-46% greater than Albuterol alone[8] | The combination demonstrates superior overall bronchodilator effect in the first 4 hours post-administration.[8] |
| Onset of Action | 15-30 minutes[3] | 5-15 minutes[1] | Rapid onset, similar to Albuterol alone[5] | Albuterol provides faster initial relief. |
| Duration of Action | 3-5 hours[3] | 4-6 hours[1] | Up to 5 hours[5] | Ipratropium may have a slightly longer duration of action in some patient populations.[4] |
Table 2: Efficacy in Moderate-to-Severe Asthma
| Parameter | Albuterol Sulfate (ALB-HFA) | Ipratropium/Albuterol Combination (CVT-MDI) | Key Findings |
| Peak FEV1 Response (change from baseline) | 357 ml[11][12][13][14] | 434 ml[11][12][13] | The combination therapy showed a statistically significant greater peak FEV1 response (p <0.0001).[11][12][13] |
| FEV1 AUC 0-6h Response (change from baseline) | 167 ml[11][12][13] | 252 ml[11][12][13] | The combination therapy demonstrated a significantly greater overall bronchodilator effect over 6 hours (p <0.0001).[11][12][13][15] |
| Number of Responders (≥15% FEV1 increase at 45 min) | 78%[16] | 85%[16] | A significantly higher percentage of patients responded to the combination therapy at 45 minutes (p = 0.045).[16] |
Signaling Pathways
The distinct mechanisms of action of this compound and Albuterol Sulfate are rooted in their respective signaling pathways.
Caption: Albuterol Sulfate signaling pathway leading to bronchodilation.
Caption: this compound's antagonistic action on the muscarinic pathway.
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind methodology to minimize bias. Below is a generalized protocol representative of studies comparing inhaled bronchodilators.
Representative Experimental Workflow
Caption: A generalized workflow for a comparative bronchodilator clinical trial.
Key Methodological Components:
-
Study Design: Most studies are randomized, double-blind, and often placebo-controlled or active-comparator trials. Crossover designs are also utilized, where each patient receives all treatments in a random sequence.[5][11][12][13][14][15]
-
Patient Population: Participants are typically adults diagnosed with stable moderate-to-severe COPD or asthma, with specific criteria for baseline lung function (e.g., FEV1/FVC ratio < 0.70 for COPD).[17][18]
-
Interventions: Standardized doses of this compound, Albuterol Sulfate, their combination, or a placebo are administered, often via a metered-dose inhaler (MDI) or nebulizer.[16]
-
Efficacy Endpoints: The primary endpoints usually involve spirometric measurements, including the change from baseline in Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).[6][17] Key parameters analyzed are the peak change in FEV1 and the area under the FEV1-time curve (AUC) over a specified period (e.g., 4-6 hours).[8][11][12][13][14][15]
-
Safety Assessments: Adverse events, vital signs (heart rate, blood pressure), and electrocardiograms (ECGs) are monitored throughout the study.[19]
Conclusion
Both this compound and Albuterol Sulfate are crucial medications in the management of obstructive airway diseases. Albuterol's rapid onset makes it indispensable for acute symptom relief.[1][2] this compound offers a different mechanism of action that is particularly beneficial for maintenance therapy in COPD.[3][4] The evidence strongly supports the use of combination therapy with both this compound and Albuterol Sulfate to achieve superior bronchodilation and lung function improvement compared to monotherapy with either agent, especially in patients with COPD.[5][6][7][8][[“]] For patients with moderate-to-severe asthma, the combination has also been shown to provide more effective acute relief of bronchospasm than albuterol alone.[11][12][13][14][15] Future research should continue to explore the long-term benefits and safety of combination therapy in various patient populations.
References
- 1. youtube.com [youtube.com]
- 2. This compound and albuterol sulfate: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 3. differencebetween.com [differencebetween.com]
- 4. A comparison of the effect of ipratropium and albuterol in the treatment of chronic obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. For COPD a combination of this compound and albuterol sulfate is more effective than albuterol base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] For COPD a combination of this compound and albuterol sulfate is more effective than albuterol base. | Semantic Scholar [semanticscholar.org]
- 8. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. droracle.ai [droracle.ai]
- 11. Efficacy and safety of this compound/albuterol compared with albuterol in patients with moderate-to-severe asthma: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Efficacy and safety of this compound/albuterol compared with albuterol in patients with moderate-to-severe asthma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of ipratropium and albuterol vs albuterol alone for the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Study design considerations in a large COPD trial comparing effects of tiotropium with salmeterol on exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Ipratropium bromide proper disposal procedures
Proper disposal of ipratropium (B1672105) bromide is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of ipratropium bromide waste safely and effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. When handling this compound, particularly in powder form or during spill cleanup, wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Always handle the chemical in a well-ventilated area and avoid actions that generate dust.[1][2] After handling, wash hands thoroughly with soap and water.[1]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its form (e.g., pure substance, solution, aerosol) and the nature of the waste (e.g., unused product, spill residue, empty container).
Unused or Expired this compound
Disposal of pure or unused this compound must be handled as chemical waste, adhering to strict regulatory guidelines.
-
Step 1: Regulatory Consultation: Consult your institution's environmental health and safety (EHS) department, your local Waste Management Authority, or the manufacturer for specific disposal guidance.[1] Disposal legislation can vary significantly by country, state, and territory.[1]
-
Step 2: Identify Waste Type:
-
Aerosol Inhalers: All aerosol inhalers, including those containing this compound, are classified as RCRA (Resource Conservation and Recovery Act) hazardous aerosol waste and must be managed accordingly.[3]
-
Non-Aerosol Forms (Powder, Solution): These should be prepared for disposal by a licensed chemical waste facility.[2]
-
-
Step 3: Choose a Disposal Method: The primary approved methods for disposal are:
-
Incineration: Controlled incineration in a licensed facility, sometimes after being mixed with a suitable combustible material, is a common method.[1][2]
-
Licensed Landfill: In some jurisdictions, burial in a licensed landfill may be permissible.[1]
-
Chemical Destruction Plant: This is another option for complete disposal of the active ingredient.[2]
-
-
Step 4: Packaging and Labeling: Place the material in a sealed, clearly labeled container suitable for chemical waste.[1]
Important: It is illegal and unsafe to dispose of pharmaceutical waste by flushing it down a toilet or washing it down a drain.[2] The EPA has enacted a nationwide ban on the sewering of hazardous pharmaceutical waste.[3]
Spill Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
For Dry Spills (Powder):
-
Control Dust: Avoid any actions that generate dust.[1] You may lightly dampen the powder with water to prevent it from becoming airborne.[1]
-
Clean Up: Use dry cleanup procedures.[1] Carefully sweep or vacuum the spilled material.[1] If using a vacuum, it must be fitted with a HEPA-type exhaust filter.[1]
-
Contain Waste: Place all collected residue and contaminated cleaning materials into a sealed and appropriately labeled plastic bag or container for disposal.[1]
-
-
For Wet Spills (Solution):
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Absorption: Use an inert absorbent material to soak up the liquid.
-
Collection: Shovel or sweep up the absorbed material and place it into a labeled container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
-
Empty Container Disposal
Empty containers that held this compound must be decontaminated before disposal.
-
Decontamination: Triple-rinse the container (or the equivalent) with a suitable solvent.[2]
-
Disposal: Once decontaminated, containers can be offered for recycling or reconditioning.[2] Alternatively, the container should be punctured to make it unusable and then disposed of in a sanitary landfill.[2] Observe all label safeguards until the container is cleaned or destroyed.[1]
Summary of Disposal Methods
The following table summarizes the primary disposal options for this compound waste streams.
| Disposal Method | Description | Key Considerations & Regulations |
| Licensed Incineration | Controlled high-temperature burning in a licensed waste management facility.[1][2] | Hazardous pharmaceutical waste must be treated at a permitted facility before disposal, with incineration being the most common method.[4][5] |
| Licensed Landfill | Burial of the waste material in a specifically designated and licensed landfill site.[1] | Always consult local regulations, as this may not be permitted for all chemical wastes.[1] |
| Chemical Destruction | Use of a licensed chemical destruction plant to chemically break down the active compound.[2] | This method ensures the complete destruction of the active pharmaceutical ingredient. |
| Recycling/Reconditioning | Applies only to decontaminated containers, which can be triple-rinsed and then reused or recycled.[2] | Containers must be thoroughly decontaminated. If not being reconditioned, they should be punctured to prevent reuse.[1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disposing of this compound and other pharmaceuticals requires careful adherence to safety protocols and complex regulations.[6] By following these procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Ipratropium Bromide
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Ipratropium bromide. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is a hazardous chemical that is harmful if swallowed or inhaled and can cause serious eye irritation.[1][2][3] Therefore, the proper use of personal protective equipment (PPE) and strict adherence to handling and disposal protocols are mandatory. While no official occupational exposure limits have been established, minimizing exposure is a primary safety objective.[1][4]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound in a laboratory setting. This guidance is based on a comprehensive review of safety data sheets (SDS).
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Always wear when handling the solid or solutions containing this compound.[1] If splashing is likely, a face shield should be worn in addition to goggles.[5] |
| Hands | Impervious chemical-resistant gloves | Butyl rubber gloves are a suitable option.[5] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[6] |
| Body | Impervious clothing, such as a lab coat or a protective suit | Should be worn to prevent skin contact.[1][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |
| Respiratory | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient, if dust or aerosols are generated, or if irritation is experienced.[6][5] A full-face particle respirator may be necessary under certain conditions.[6] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for ensuring safety during the handling of this compound, from risk assessment to disposal.
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure compliance with all relevant regulations.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste: this compound" and include the appropriate hazard symbols.
-
Storage: Store waste in a designated, secure area away from incompatible materials.[2] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[2][4]
Disposal Procedure:
-
Chemical Waste: this compound waste must be disposed of through a licensed chemical waste disposal company.[2]
-
Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[2] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permissible by local regulations.[2]
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not allow the product to enter drains or water courses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
